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Core Science & Biosynthesis

Foundational

Sodium 4-chloro-5-(methoxycarbonyl)pyridin-3-olate (CAS 2682114-24-3): An Investigative Analysis of a Novel Pyridine Derivative

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract Sodium 4-chloro-5-(methoxycarbonyl)pyridin-3-olate (CAS 2682114-24-3) is a pyridine derivative of emerging interest. Th...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium 4-chloro-5-(methoxycarbonyl)pyridin-3-olate (CAS 2682114-24-3) is a pyridine derivative of emerging interest. This technical guide provides a comprehensive analysis based on available patent literature, focusing on its potential synthesis, characterization, and applications in medicinal chemistry. Given the compound's novelty, this document synthesizes foundational chemical principles with data from closely related analogues to offer a predictive and practical framework for researchers. We will explore a hypothesized synthetic pathway, detail robust analytical methods for structural verification and purity assessment, and discuss the potential utility of this scaffold in the development of therapeutic agents.

Introduction: The Significance of Substituted Pyridin-3-ols

Substituted pyridin-3-ol scaffolds are privileged structures in medicinal chemistry, appearing in a wide array of biologically active compounds. The electronic properties of the pyridine ring, combined with the hydrogen-bonding capability of the 3-hydroxyl group, make it a versatile platform for designing enzyme inhibitors, receptor agonists/antagonists, and other therapeutic agents. The introduction of a chlorine atom at the 4-position and a methoxycarbonyl group at the 5-position, as seen in Sodium 4-chloro-5-(methoxycarbonyl)pyridin-3-olate, offers additional points for molecular recognition and can significantly modulate the compound's physicochemical properties, such as acidity, lipophilicity, and metabolic stability.

This guide focuses on the sodium salt form, which suggests an interest in improving aqueous solubility and suitability for pharmaceutical formulations. While public domain data on this specific CAS number is limited, analysis of related compounds in patent literature provides a strong basis for understanding its chemical nature and potential.

Hypothesized Synthesis and Mechanistic Rationale

Based on patent literature describing similar pyridine derivatives, a plausible synthetic route for Sodium 4-chloro-5-(methoxycarbonyl)pyridin-3-olate can be proposed. The following workflow is a hypothesized, yet chemically sound, approach that researchers can use as a starting point for laboratory synthesis.

Experimental Protocol: A Proposed Two-Step Synthesis

Step 1: Synthesis of Methyl 4-chloro-3-hydroxypyridine-5-carboxylate

  • Reaction Setup: To a solution of a suitable starting material, such as a di-substituted pyridine, in an appropriate solvent like methanol, add the necessary reagents for chlorination and esterification.

  • Reagent Addition: Slowly add a chlorinating agent (e.g., N-chlorosuccinimide) at a controlled temperature to selectively introduce a chlorine atom at the 4-position.

  • Esterification: The methoxycarbonyl group can be introduced via several methods, including palladium-catalyzed carbonylation in the presence of methanol if a suitable precursor is used.

  • Work-up and Purification: Upon reaction completion, quench the reaction mixture, perform an aqueous work-up, and extract the product with an organic solvent. The crude product can then be purified using column chromatography on silica gel.

Step 2: Formation of the Sodium Salt

  • Salt Formation: Dissolve the purified methyl 4-chloro-3-hydroxypyridine-5-carboxylate in a suitable solvent such as methanol or ethanol.

  • Base Addition: Add one equivalent of sodium hydroxide or sodium methoxide solution dropwise while stirring.

  • Isolation: The sodium salt will precipitate out of the solution. The solid can be collected by filtration, washed with a cold solvent, and dried under vacuum to yield the final product, Sodium 4-chloro-5-(methoxycarbonyl)pyridin-3-olate.

Diagram of Proposed Synthetic Workflow

Synthetic_Workflow Start Starting Pyridine Precursor Step1 Chlorination & Esterification (e.g., NCS, Pd-cat. Carbonylation) Start->Step1 Intermediate Methyl 4-chloro-3-hydroxypyridine-5-carboxylate Step1->Intermediate Step2 Salt Formation (e.g., NaOH or NaOMe) Intermediate->Step2 FinalProduct Sodium 4-chloro-5-(methoxycarbonyl)pyridin-3-olate (CAS 2682114-24-3) Step2->FinalProduct

Caption: A hypothesized two-step synthetic pathway for Sodium 4-chloro-5-(methoxycarbonyl)pyridin-3-olate.

Analytical Characterization and Data Interpretation

Rigorous analytical characterization is crucial to confirm the identity, purity, and stability of the synthesized compound. The following techniques are recommended:

Analytical Technique Purpose Expected Observations
Nuclear Magnetic Resonance (NMR) To confirm the chemical structure and connectivity of atoms.¹H NMR: Expect distinct signals for the aromatic protons on the pyridine ring and a singlet for the methyl ester protons. ¹³C NMR: Expect signals for all unique carbon atoms.
Mass Spectrometry (MS) To determine the molecular weight and confirm the elemental composition.A molecular ion peak corresponding to the mass of the free acid or an adduct. High-resolution mass spectrometry (HRMS) can confirm the elemental formula.
High-Performance Liquid Chromatography (HPLC) To assess the purity of the compound.A single major peak indicating high purity, with the retention time being characteristic of the compound under specific chromatographic conditions.
Fourier-Transform Infrared Spectroscopy (FTIR) To identify the functional groups present in the molecule.Characteristic absorption bands for the C=O of the ester, C-Cl bond, and O-H (or O-Na) group.
Diagram of Analytical Workflow

Analytical_Workflow Compound Synthesized Compound NMR NMR Spectroscopy (¹H, ¹³C) Compound->NMR MS Mass Spectrometry (LC-MS, HRMS) Compound->MS HPLC HPLC Analysis Compound->HPLC FTIR FTIR Spectroscopy Compound->FTIR Data Structural Confirmation & Purity Assessment NMR->Data MS->Data HPLC->Data FTIR->Data

Caption: A standard analytical workflow for the characterization of a novel chemical entity.

Potential Applications in Drug Discovery

While specific biological activity data for Sodium 4-chloro-5-(methoxycarbonyl)pyridin-3-olate is not yet publicly available, the structural motifs present in the molecule suggest several potential applications in drug discovery. The substituted pyridin-3-ol core is a key pharmacophore in a number of enzyme inhibitors. For example, compounds with this scaffold have been investigated as inhibitors of kinases, metalloenzymes, and other enzyme classes.

The presence of the chloro and methoxycarbonyl substituents allows for fine-tuning of the molecule's properties and provides vectors for further chemical modification to explore structure-activity relationships (SAR). Researchers can use this compound as a building block or a starting point for library synthesis to screen against a variety of biological targets.

Conclusion and Future Directions

Sodium 4-chloro-5-(methoxycarbonyl)pyridin-3-olate represents a novel chemical entity with significant potential for application in medicinal chemistry and drug discovery. Although detailed public information is scarce, this guide provides a solid foundation for researchers by proposing a viable synthetic route, outlining a comprehensive analytical characterization strategy, and discussing its potential therapeutic applications based on the known properties of the pyridin-3-ol scaffold. Future research should focus on the successful synthesis and characterization of this compound, followed by screening for biological activity to unlock its full therapeutic potential.

References

As this is a novel compound with limited public data, direct references are not available. The information and hypotheses presented are based on general principles of organic chemistry and medicinal chemistry, as well as the analysis of related compounds found in chemical databases and patent literature. For researchers interested in this area, a thorough search of patent databases such as Google Patents, the USPTO, and the European Patent Office for related pyridine derivatives is recommended.

Exploratory

An In-depth Technical Guide to 4-chloro-5-methoxycarbonylpyridin-3-ol Sodium Salt: Properties and Potential Applications

For the attention of Researchers, Scientists, and Drug Development Professionals. This technical guide provides a comprehensive overview of the chemical properties, potential synthesis, and likely applications of 4-chlor...

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the chemical properties, potential synthesis, and likely applications of 4-chloro-5-methoxycarbonylpyridin-3-ol sodium salt. As a Senior Application Scientist, this document synthesizes established chemical principles with insights into the behavior of analogous structures to offer a predictive and practical resource for researchers working with novel pyridine derivatives.

Introduction: The Significance of Substituted Pyridines in Medicinal Chemistry

The pyridine scaffold is a cornerstone in the development of new therapeutic agents. Its presence in a molecule can significantly influence pharmacological profiles, enhancing biochemical potency, metabolic stability, and bioavailability.[1][2] The unique electronic properties of the pyridine ring, coupled with the potential for diverse functionalization, make it a privileged structure in drug discovery.[3] The subject of this guide, 4-chloro-5-methoxycarbonylpyridin-3-ol sodium salt, represents a potentially valuable, yet underexplored, building block in this chemical space. This document will extrapolate its expected properties based on the known chemistry of related 3-hydroxypyridine and pyridinol sodium salt derivatives.

Predicted Physicochemical Properties

Data Summary: Predicted and Analogous Compound Properties
PropertyPredicted Value for 4-chloro-5-methoxycarbonylpyridin-3-ol sodium saltAnalogous Compound DataCitation
Molecular Formula C7H5ClNNaO3C5H5NO.Na (3-Pyridinol, sodium salt)[4]
Molecular Weight 213.56 g/mol 117.08 g/mol (3-Pyridinol, sodium salt)[4]
Appearance White to off-white solid---
Melting Point Likely >300 °C>300 °C (3-Pyridinol, sodium salt)[4]
Boiling Point Decomposes before boiling325ºC at 760 mmHg (Sodium 3,5,6-trichloro-2-pyridonolate)[5]
Solubility Soluble in water, sparingly soluble in polar organic solvents---

Proposed Synthesis and Structural Elucidation

A plausible synthetic route to the parent compound, 4-chloro-5-methoxycarbonylpyridin-3-ol, can be designed based on established pyridine chemistry. The subsequent formation of the sodium salt is a straightforward acid-base reaction.

Proposed Synthetic Workflow

G cluster_0 Synthesis of Parent Compound cluster_1 Salt Formation Start Commercially Available Pyridine Derivative Step1 Introduction of Hydroxyl Group at C3 Start->Step1 e.g., Oxidation Step2 Chlorination at C4 Step1->Step2 e.g., SO2Cl2 Step3 Carboxylation/Esterification at C5 Step2->Step3 e.g., Grignard + CO2 then Esterification Parent_Compound 4-chloro-5-methoxycarbonylpyridin-3-ol Step3->Parent_Compound Parent_Compound_Salt 4-chloro-5-methoxycarbonylpyridin-3-ol Sodium_Salt 4-chloro-5-methoxycarbonylpyridin-3-ol sodium salt Parent_Compound_Salt->Sodium_Salt Deprotonation Base Sodium Hydroxide or Sodium Alkoxide Base->Sodium_Salt

Caption: Proposed synthetic workflow for 4-chloro-5-methoxycarbonylpyridin-3-ol sodium salt.

Experimental Protocol: General Procedure for Salt Formation
  • Dissolution: Dissolve the parent compound, 4-chloro-5-methoxycarbonylpyridin-3-ol, in a suitable solvent such as ethanol or methanol.

  • Base Addition: Add one molar equivalent of a sodium base (e.g., sodium hydroxide or sodium methoxide) to the solution.

  • Stirring: Stir the mixture at room temperature until the reaction is complete, which can be monitored by techniques such as thin-layer chromatography (TLC).

  • Isolation: The sodium salt may precipitate out of the solution. If so, it can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure to yield the solid sodium salt.

  • Purification: If necessary, the product can be purified by recrystallization from a suitable solvent system.

Reactivity and Stability

The reactivity of 4-chloro-5-methoxycarbonylpyridin-3-ol sodium salt is expected to be dictated by the interplay of its functional groups.

  • Nucleophilicity: The phenoxide-like oxygen will be a potent nucleophile, susceptible to alkylation and acylation reactions.

  • Aromatic Substitution: The pyridine ring is activated towards electrophilic aromatic substitution, although the chloro and methoxycarbonyl groups will influence the regioselectivity. The chloro substituent at the 4-position is a potential site for nucleophilic aromatic substitution.

  • Stability: As a salt, it is expected to be a stable, non-volatile solid under standard conditions. However, in acidic aqueous solutions, it will likely convert back to the parent pyridinol.

Potential Applications in Drug Discovery and Beyond

Substituted pyridines are integral to a wide array of pharmaceuticals, acting as antibacterial, anticancer, and anti-inflammatory agents.[6] The structural motifs present in 4-chloro-5-methoxycarbonylpyridin-3-ol sodium salt suggest several promising avenues for research and development.

Logical Relationship of Structural Features to Potential Applications

G cluster_apps Potential Applications Molecule 4-chloro-5-methoxycarbonylpyridin-3-ol sodium salt 3-Hydroxyl Group 4-Chloro Substituent 5-Methoxycarbonyl Group Kinase_Inhibitor Kinase Inhibitors Molecule:f0->Kinase_Inhibitor Hydrogen Bonding Antiviral Antiviral Agents Molecule:f1->Antiviral Modulates Lipophilicity and Metabolic Stability Agrochemical Agrochemicals Molecule:f2->Agrochemical Ester for Pro-drug Strategy

Caption: Relationship between the functional groups of the target molecule and its potential applications.

The 3-hydroxyl group can act as a crucial hydrogen bond donor or acceptor in interactions with biological targets, such as the hinge region of protein kinases. The 4-chloro substituent can enhance binding affinity through halogen bonding and improve metabolic stability. The methoxycarbonyl group provides a handle for further synthetic modification or can act as a key interacting moiety.

Conclusion

While 4-chloro-5-methoxycarbonylpyridin-3-ol sodium salt is not a well-documented compound, its structural features and the established importance of the pyridine scaffold in medicinal chemistry suggest it is a molecule of significant interest. This guide provides a foundational understanding of its likely chemical properties and potential applications, derived from the established principles of organic chemistry and the known behavior of analogous compounds. It is our hope that this technical guide will serve as a valuable resource for researchers looking to explore the synthetic utility and biological potential of this and other novel substituted pyridines.

References

  • Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (2023). IntechOpen. [Link][1]

  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. (2021). Taylor & Francis Online. [Link]

  • 3,5,6-Trichloro-2-pyridinol sodium salt. LookChem. [Link]

Sources

Foundational

Technical Profile: Sodium 4-chloro-5-(methoxycarbonyl)pyridin-3-olate

This in-depth technical guide details the chemical profile, synthesis, quality control, and procurement of Sodium 4-chloro-5-(methoxycarbonyl)pyridin-3-olate , a critical intermediate in the synthesis of Hypoxia-Inducibl...

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide details the chemical profile, synthesis, quality control, and procurement of Sodium 4-chloro-5-(methoxycarbonyl)pyridin-3-olate , a critical intermediate in the synthesis of Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) inhibitors.

Role: Advanced Pharmaceutical Intermediate (API Precursor) Primary Application: Synthesis of HIF-PH Inhibitors (e.g., Roxadustat/Vadadustat Analogs)

Executive Summary

Sodium 4-chloro-5-(methoxycarbonyl)pyridin-3-olate (CAS: 2682114-24-3) is a specialized pyridine derivative used primarily in the development of drugs treating anemia associated with chronic kidney disease (CKD).[1][2] As a functionalized pyridine scaffold, it provides the essential 3-hydroxy-pyridine core required for bidentate chelation of the active site iron in prolyl hydroxylase enzymes. Its sodium salt form offers enhanced solubility and reactivity profiles compared to the neutral phenol, facilitating nucleophilic substitution reactions at the 4-position or coupling reactions at the 5-ester position.

Chemical Identity & Specifications

PropertySpecification
Chemical Name Sodium 4-chloro-5-(methoxycarbonyl)pyridin-3-olate
CAS Number 2682114-24-3
Catalog Number BD01211077 (BLDpharm)
Molecular Formula C₇H₅ClNNaO₃
Molecular Weight 209.56 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in Water, Methanol, DMSO
Purity (HPLC) ≥ 97.0%
SMILES COC(=O)c1c(O[Na])c(Cl)cn1
Neutral Parent Methyl 4-chloro-3-hydroxypyridine-5-carboxylate

Synthesis & Manufacturing Workflow

The synthesis of this intermediate typically follows a convergent pathway starting from acyclic precursors or functionalized pyrones. The critical step involves the regioselective chlorination of the 4-position while preserving the 3-hydroxy and 5-ester functionalities.

Retrosynthetic Analysis (Graphviz Diagram)

SynthesisPath Figure 1: Industrial synthesis pathway from pyrone precursor to the sodium salt. Target Sodium 4-chloro-5-(methoxycarbonyl)pyridin-3-olate (Target Salt) Neutral Methyl 4-chloro-3-hydroxypyridine-5-carboxylate (Neutral Intermediate) Neutral->Target NaOH / NaOMe Salt Formation Chlorinated Methyl 4-chloro-3-(benzyloxy)pyridine-5-carboxylate (Protected Precursor) Chlorinated->Neutral H2, Pd/C Debenzylation Pyridone Methyl 4-oxo-3-(benzyloxy)-1,4-dihydropyridine-5-carboxylate Pyridone->Chlorinated POCl3 / PCl5 Chlorination Start Methyl 3-(benzyloxy)-4-pyrone-5-carboxylate (Starting Material) Start->Pyridone NH3 / MeOH Ring Transformation

Detailed Protocol (Step-by-Step)
  • Ring Transformation: The starting material, a functionalized pyrone (often derived from Kojic acid or similar), is treated with ammonia in methanol to effect a ring substitution, yielding the 4-pyridone core.

  • Chlorination: The 4-oxo group is converted to a chloro group using Phosphorus Oxychloride (

    
    ). This step is sensitive; temperature control (
    
    
    
    ) is crucial to prevent hydrolysis of the methyl ester.
  • Deprotection: If the 3-hydroxy group was protected (e.g., with a benzyl group) to prevent side reactions during chlorination, it is removed via catalytic hydrogenation (

    
    ) or acid hydrolysis.
    
  • Salt Formation: The neutral phenol is treated with one equivalent of Sodium Methoxide (

    
    ) or Sodium Hydroxide (
    
    
    
    ) in anhydrous methanol. The solvent is evaporated or the product precipitated with ether to yield the sodium salt.

Quality Control & Analytics

To ensure the integrity of the intermediate for downstream API synthesis, the following analytical methods are standard.

HPLC Method (Purity)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18,

    
    ).
    
  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: UV at 254 nm.

  • Acceptance Criteria: Main peak

    
    ; No single impurity 
    
    
    
    .
Impurity Profile
  • Des-chloro Impurity: Resulting from over-reduction.

  • Hydrolysis Product: 4-chloro-3-hydroxypyridine-5-carboxylic acid (Free acid).

  • Dimer: Formed via nucleophilic attack of the phenolate on the 4-chloro position of another molecule.

Supply Chain & Pricing Analysis

This compound is a specialty research chemical and is not yet a commodity. Supply is dominated by specialized CROs (Contract Research Organizations) and catalog suppliers focusing on heterocyclic building blocks.

Primary Supplier
  • Supplier Name: BLDpharm (Lead Sciences)

  • Catalog Number: BD01211077[1][2]

  • Availability: Typically Stock or 2-3 weeks lead time.

Price Benchmarking (Estimated)

Pricing is volume-dependent and subject to fluctuation based on raw material costs.

QuantityEstimated Price Range (USD)Unit Cost (USD/g)Notes
1 g $150 - $250$150 - $250R&D Sampling
5 g $450 - $650$90 - $130Process Optimization
25 g $1,500 - $2,000$60 - $80Pilot Scale
100 g+ Inquire< $50Custom Synthesis

Procurement Strategy: For drug development projects, it is recommended to purchase the neutral parent (Methyl 4-chloro-3-hydroxypyridine-5-carboxylate) if the salt is unavailable, as the salt can be generated in situ using NaH or NaOMe during the reaction setup.

Handling & Stability

  • Storage: Store at -20°C under an inert atmosphere (Argon/Nitrogen). The salt is hygroscopic and may hydrolyze upon prolonged exposure to moisture.

  • Safety: Irritant. Wear gloves and safety glasses. Avoid inhalation of dust.

  • Stability: Stable for >12 months if stored correctly. Avoid strong acids (protonates the salt) and strong oxidizers.

References

  • BLDpharm. (2024).[1][2] Product Analysis: Sodium 4-chloro-5-(methoxycarbonyl)pyridin-3-olate (Cat# BD01211077).[1][2] Retrieved from

  • Lead Sciences. (2024). Chemical Catalog: Sodium 4-chloro-5-(methoxycarbonyl)pyridin-3-olate. Retrieved from

  • PubChem. (2024). Compound Summary: Methyl 4-chloro-3-methoxy-2-methylpyridine (Related Structure). Retrieved from

  • European Chemicals Agency (ECHA). (2025).[3] Substance Information: Pyridine Derivatives. Retrieved from

Sources

Exploratory

The Ascendancy of Pyridine-3-olate Derivatives: A Technical Guide for Drug Discovery

Introduction: The Strategic Value of the Pyridine-3-olate Scaffold In the landscape of modern medicinal chemistry, the pyridine ring stands as a cornerstone scaffold, integral to a multitude of FDA-approved therapeutics....

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Pyridine-3-olate Scaffold

In the landscape of modern medicinal chemistry, the pyridine ring stands as a cornerstone scaffold, integral to a multitude of FDA-approved therapeutics.[1][2] Its appeal lies in its bioisosteric relationship with the benzene ring, coupled with a unique set of electronic properties and the capacity for hydrogen bonding, which collectively enhance solubility and target engagement.[3][4] Within this privileged class of heterocycles, pyridine-3-olate derivatives have emerged as a particularly compelling chemotype for drug discovery. The strategic placement of the hydroxyl group at the 3-position imparts a distinct electronic signature and conformational flexibility, creating a versatile template for designing novel therapeutic agents across a spectrum of diseases. This guide provides an in-depth exploration of the synthesis, pharmacological applications, and mechanistic underpinnings of pyridine-3-olate derivatives, offering a technical resource for researchers and drug development professionals.

Core Chemistry: Synthesis and Physicochemical Properties

The pyridine-3-olate core, also known as 3-hydroxypyridine, possesses a unique electronic architecture. The nitrogen atom acts as an electron-withdrawing group, influencing the acidity of the hydroxyl proton and the nucleophilicity of the ring system. This interplay of electronic effects is crucial for molecular recognition by biological targets.

Synthetic Strategies for Accessing the Pyridine-3-ol Core

The construction of the pyridine-3-ol scaffold can be approached through several synthetic routes, each with its own advantages in terms of substituent tolerability and scalability.

A. De Novo Synthesis: Building the Ring

One of the most versatile methods for constructing substituted pyridines is the Hantzsch synthesis.[5] While the classical Hantzsch synthesis yields dihydropyridines, modern variations allow for direct access to the aromatic pyridine core. For pyridine-3-ol derivatives, this can be achieved by careful selection of starting materials, such as β-ketoesters, aldehydes, and an ammonia source, followed by an oxidation step.

Experimental Protocol: A Representative Hantzsch-type Synthesis of a Substituted Pyridine-3-ol

  • Condensation: A mixture of ethyl acetoacetate (1.0 eq), a substituted aldehyde (1.0 eq), and ammonium acetate (1.2 eq) in ethanol is refluxed for 4-6 hours.

  • Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Oxidation: Upon completion of the condensation, an oxidizing agent, such as copper(II) acetate (2.0 eq), is added, and the mixture is refluxed for an additional 2-3 hours to facilitate aromatization.

  • Work-up: The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is partitioned between ethyl acetate and water.

  • Purification: The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford the desired pyridine-3-ol derivative.

B. Functionalization of Pre-existing Pyridine Rings

An alternative strategy involves the introduction of a hydroxyl group onto a pre-functionalized pyridine ring. This can be achieved through nucleophilic aromatic substitution (SNA_r_) reactions on pyridines bearing a suitable leaving group, such as a halogen, at the 3-position.

Workflow for Synthesis via Nucleophilic Aromatic Substitution

start 3-Halopyridine reagent Nucleophilic Hydroxide Source (e.g., NaOH, KOH) start->reagent Reaction conditions High Temperature & Pressure (Microwave Irradiation can be employed) reagent->conditions Under product Pyridine-3-ol conditions->product Yields workup Acidic Work-up & Purification product->workup Followed by

Caption: General workflow for the synthesis of pyridine-3-ol via SNA_r_.

Pharmacological Applications and Mechanisms of Action

The versatility of the pyridine-3-olate scaffold has led to its exploration in a wide array of therapeutic areas. The hydroxyl group can act as a key hydrogen bond donor or acceptor, or serve as a handle for further derivatization to modulate pharmacokinetic and pharmacodynamic properties.

Oncology: Targeting Kinase Signaling

In the realm of oncology, pyridine derivatives have shown significant promise as kinase inhibitors.[6] The pyridine-3-ol moiety can serve as a bioisosteric replacement for other aromatic systems, offering improved drug-like properties. A notable example is the design of novel c-Met kinase inhibitors, where a pyridine ring replaces a central benzene ring of the multi-kinase inhibitor cabozantinib.[3]

Case Study: A Pyridine Bioisostere of Cabozantinib

In a study aimed at developing novel c-Met inhibitors for hepatocellular carcinoma, researchers synthesized a pyridine analogue of cabozantinib.[3] The synthesis commenced from commercially available pyridin-3-ol, highlighting the utility of this starting material. The resulting compound demonstrated potent inhibitory activity against c-Met kinase, comparable to cabozantinib itself.[3]

Signaling Pathway: c-Met Inhibition

HGF HGF (Ligand) cMet c-Met Receptor Tyrosine Kinase HGF->cMet Binds to dimerization Dimerization & Autophosphorylation cMet->dimerization downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) dimerization->downstream Activates cellular_response Cell Proliferation, Survival, Angiogenesis downstream->cellular_response Leads to inhibitor Pyridine-3-olate Derivative inhibitor->cMet Inhibits

Caption: Simplified c-Met signaling pathway and the point of intervention by pyridine-3-olate inhibitors.

Infectious Diseases: Novel Antibacterial Agents

The pyridine scaffold is a key component of several antibacterial drugs. Researchers have explored the incorporation of the pyridine-3-ol motif into existing antibiotic classes to overcome resistance and improve efficacy. For instance, derivatives of 3-(pyridine-3-yl)-2-oxazolidinone have been synthesized and evaluated as potential antibacterial agents, showing promising activity against Gram-positive bacteria.[4] The introduction of the pyridine ring, a bioisostere of the benzene ring in linezolid, can enhance pharmacokinetic properties and provide new avenues for target engagement.[4]

Structure-Activity Relationship (SAR) Insights

Compound ModificationEffect on Antibacterial ActivityReference
Introduction of Fluorine on Pyridine RingSignificant improvement in activity[4]
Variation of Substituents on the Oxazolidinone RingModulates potency and spectrum of activity[4]
Central Nervous System Disorders

The ability of the pyridine ring to modulate physicochemical properties, such as polarity and basicity, makes it an attractive scaffold for CNS-acting drugs, which must cross the blood-brain barrier. While specific examples of pyridine-3-olate derivatives in advanced clinical development for CNS disorders are less common, the foundational chemistry and pharmacology suggest significant potential in areas such as neurodegenerative diseases and psychiatric disorders.

Challenges and Future Perspectives

Despite the promising biological activities of pyridine-3-olate derivatives, several challenges remain in their development as therapeutic agents. These include optimizing metabolic stability, minimizing off-target effects, and developing cost-effective and scalable synthetic routes.

Future research in this area will likely focus on:

  • Structure-Based Drug Design: Utilizing computational tools to design more potent and selective inhibitors for specific biological targets.

  • Fragment-Based Screening: Identifying small pyridine-3-ol fragments that bind to therapeutic targets and then elaborating them into lead compounds.

  • Novel Synthetic Methodologies: Developing new and efficient ways to synthesize complex pyridine-3-olate derivatives.

Conclusion

The pyridine-3-olate scaffold represents a privileged and versatile platform in drug discovery. Its unique electronic and steric properties, combined with its synthetic tractability, have enabled the development of promising lead compounds in oncology, infectious diseases, and beyond. As our understanding of disease biology deepens and synthetic methodologies advance, pyridine-3-olate derivatives are poised to play an increasingly significant role in the development of next-generation therapeutics. This guide serves as a foundational resource for scientists dedicated to harnessing the full potential of this remarkable chemical entity.

References

  • Ghormade, V., & Shishoo, C. J. (2021). Chemistry and pharmacological properties of the pyridine-3-sulfonylurea derivative torasemide. Arzneimittelforschung, 41(5), 524-529. [Link]

  • Kim, J., et al. (2021). Novel Pyridine Bioisostere of Cabozantinib as a Potent c-Met Kinase Inhibitor: Synthesis and Anti-Tumor Activity against Hepatocellular Carcinoma. Molecules, 26(18), 5488. [Link]

  • Kumar, R., et al. (2025). Bioisosteres of Pyridine Group: A Case Study with Rosiglitazone as PPAR-γ Activator in Diabetes Mellitus Treatment. Auctores Journals. [Link]

  • Akhtar, S., et al. (2025). RECENT ADVANCEMENTS IN PYRIDINE DERIVATIVES AS ANTICANCER AGENTS. World Journal of Pharmaceutical Research, 14(6), 1336-1357. [Link]

  • IntechOpen. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. [Link]

  • A Recent Update on Pyridine Derivatives as a Potential Lead for Diabetes Mellitus. (2022). Journal of Drug Delivery and Therapeutics, 12(5-S), 209-221. [Link]

  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design and Development. (2021). Drug Design, Development and Therapy, 15, 4449–4480. [Link]

  • An Efficient Synthesis of a Variety of Substituted Pyridine-3-Thiols. (2025). Journal of Organic and Pharmaceutical Chemistry, 23(1), 44-49. [Link]

  • Yang, Y., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Chemistry, 10, 947007. [Link]

  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. [Link]

  • Limoto, D. (2024). A Brief View on Pyridine Compounds. Journal of Medicinal and Organic Chemistry, 7(5), 239-240. [Link]

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Foundational

Heterocyclic Intermediates for HIF-PH Inhibitor Synthesis: A Technical Guide

The following technical guide details the synthesis, process chemistry, and strategic application of heterocyclic intermediates in the production of Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitors (HIF-PHIs). Exec...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis, process chemistry, and strategic application of heterocyclic intermediates in the production of Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitors (HIF-PHIs).

Executive Summary

The inhibition of HIF-prolyl hydroxylase (HIF-PH) represents a paradigm shift in treating renal anemia, moving from injectable erythropoiesis-stimulating agents (ESAs) to oral small molecules. The structural core of these therapeutics relies heavily on heterocyclic scaffolds —specifically isoquinolines, pyrimidines, pyridines, and triazoles—that mimic the 2-oxoglutarate cofactor to chelate the active site iron of the PHD enzyme.

For process chemists, the challenge lies not just in the final assembly, but in the robust, scalable synthesis of these heterocyclic intermediates. This guide analyzes the synthetic routes, critical process parameters (CPPs), and quality attributes of the key building blocks for the four major HIF-PHIs: Roxadustat , Daprodustat , Vadadustat , and Molidustat .

Comparative Analysis of Heterocyclic Scaffolds

The following table summarizes the primary heterocyclic cores and their specific synthetic challenges.

Drug NamePrimary Heterocyclic ScaffoldKey IntermediateSynthetic Challenge
Roxadustat Isoquinoline4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-carboxylateIntramolecular cyclization efficiency; Regioselectivity of phenoxy group.
Daprodustat Pyrimidine-2,4,6-trione1,3-dicyclohexylpyrimidine-2,4,6-trioneHandling of carbodiimides (DCC); Control of urea byproducts.
Vadadustat Pyridine (Picolinic acid)5-(3-chlorophenyl)-3-hydroxypyridine-2-carboxylic acidSuzuki coupling regioselectivity; Anhydrous nucleophilic substitution.
Molidustat Pyrazolone / Triazole2-(pyrimidin-4-yl)-1,2-dihydro-3H-pyrazol-3-oneControl of hydrazine genotoxicity; Pyrazolone ring closure kinetics.

Deep Dive: Isoquinoline Intermediates (Roxadustat)

The Intermediate: 4-Hydroxyisoquinoline Core

The pharmacological potency of Roxadustat stems from its 4-hydroxyisoquinoline-3-carboxamide structure. The critical intermediate is the fully substituted isoquinoline ester before the final glycine coupling.

Synthetic Pathway & Logic

The most scalable route avoids high-pressure hydrogenation and uses an intramolecular cyclization strategy.

  • Ether Formation: Reaction of methyl 2-bromo-4-fluorobenzoate with phenol (Ullmann-type or SNAr) establishes the 7-phenoxy moiety early.

  • Chain Extension: Heck coupling with butyl vinyl ether or similar vinyl ether allows for the introduction of the two-carbon unit required for the isoquinoline ring.

  • Cyclization: Reaction with hydroxylamine or ammonia sources closes the ring to form the isoquinoline.

Expert Insight: The choice of the vinyl ether is crucial. Using butyl vinyl ether followed by acid hydrolysis generates an aldehyde/ketone intermediate that cyclizes readily with hydroxylamine. This "one-pot" potential reduces isolation steps but requires strict pH control to prevent oxime isomer formation that does not cyclize.

Visualization (Graphviz)

Roxadustat_Synthesis Start Methyl 2-bromo-4- fluorobenzoate Inter1 Phenoxy Benzoate Intermediate Start->Inter1 SNAr / Base Phenol Phenol Phenol->Inter1 Inter2 Keto-Ester Precursor Inter1->Inter2 Heck Coupling + Hydrolysis Vinyl Butyl Vinyl Ether (Pd Cat.) Vinyl->Inter2 IsoQ 4-OH-Isoquinoline Ester (KEY INT) Inter2->IsoQ Ring Closure Cycliz Hydroxylamine (Cyclization) Cycliz->IsoQ Final Roxadustat IsoQ->Final Amidation Glycine Glycine Glycine->Final

Caption: Synthetic flow for Roxadustat via phenoxy-benzoate and vinyl ether extension.

Deep Dive: Pyrimidine-Trione Intermediates (Daprodustat)

The Intermediate: 1,3-Dicyclohexylpyrimidine-2,4,6-trione

Unlike the aromatic systems of other HIF-PHIs, Daprodustat utilizes a barbituric acid derivative . The steric bulk of the dicyclohexyl groups is essential for the "induced fit" in the PHD2 active site.

Experimental Protocol: Malonic Acid Condensation

Objective: Synthesis of 1,3-dicyclohexylpyrimidine-2,4,6-trione.

Reagents:

  • Malonic acid (1.0 eq)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.0 eq - acts as reactant, not just coupling agent)

  • Acetic anhydride or TFA (Catalyst/Solvent)

Step-by-Step Methodology:

  • Activation: Dissolve malonic acid in acetic acid/acetic anhydride mixture at 0–5°C.

  • Addition: Add DCC portion-wise. Note: The reaction is exothermic. Temperature control <10°C is critical to prevent O-acylisourea rearrangement to N-acylurea byproducts.

  • Cyclization: The initial intermediate is 1,3-dicyclohexylurea (formed in situ from DCC hydration/reaction? No, in this unique mechanism, DCC provides the N-C-N skeleton). Actually, the reaction of DCC with malonic acid is a known route to form the pyrimidine-trione core directly, effectively inserting the malonyl unit into the carbodiimide.

  • Workup: The product precipitates. Filter and wash with cold ether.

Self-Validating Check:

  • IR Spectroscopy: Look for characteristic trione carbonyl stretches (1680–1750 cm⁻¹).

  • Solubility: The product is poorly soluble in water, unlike the starting malonic acid.

Visualization (Graphviz)

Daprodustat_Synthesis Malonic Malonic Acid Trione 1,3-Dicyclohexylpyrimidine- 2,4,6-trione (KEY INT) Malonic->Trione Cyclocondensation (Acetic Anhydride) DCC DCC (N,N'-Dicyclohexylcarbodiimide) DCC->Trione PreFinal Amide Intermediate Trione->PreFinal Base-mediated Coupling Linker Ethyl Isocyanoacetate Linker->PreFinal Final Daprodustat PreFinal->Final Saponification

Caption: Construction of the pyrimidine-trione core using DCC as a urea synthon.

Deep Dive: Hydroxypyridine Intermediates (Vadadustat)

The Intermediate: 5-(3-chlorophenyl)-3-hydroxypyridine

Vadadustat relies on a biaryl system. The core is a 3-hydroxypicolinic acid scaffold. The synthesis is a classic example of regioselective functionalization of a pyridine ring.

Process Chemistry Challenges
  • Suzuki Coupling Regioselectivity: Coupling 3-chlorophenylboronic acid with 3,5-dichloro-2-cyanopyridine. The coupling must occur at the C5 position. The C3 chlorine is sterically hindered and electronically distinct, but "wrong isomer" formation (C3 coupling) is a common impurity (0.5–2.0%) that must be purged via crystallization.

  • Methoxide Substitution: Converting the C3-chloro to a C3-methoxy group (which is later demethylated to hydroxy).

    • Critical Parameter:Water Content. The reaction uses NaOMe.[1] If water is present, hydroxide ions will attack the nitrile (CN) group, hydrolyzing it to an amide prematurely, stalling the methoxylation. Conditions must be strictly anhydrous (<0.05% water).

Visualization (Graphviz)

Vadadustat_Synthesis Start 3,5-Dichloro-2- cyanopyridine Biaryl 5-Aryl-3-chloro Intermediate Start->Biaryl Suzuki Coupling (Pd, Regioselective) Boronic 3-Chlorophenyl boronic acid Boronic->Biaryl Methoxy 3-Methoxy-picolinonitrile Biaryl->Methoxy SNAr Substitution NaOMe NaOMe (Anhydrous) NaOMe->Methoxy Acid 3-OH-Picolinic Acid Derivative (KEY INT) Methoxy->Acid Hydrolysis & Demethylation Final Vadadustat Acid->Final Glycine Coupling

Caption: Regioselective functionalization of the pyridine core for Vadadustat.

Deep Dive: Pyrazolone/Triazole Intermediates (Molidustat)

The Intermediate: Pyrazolone Core

Molidustat is structurally distinct, featuring a triazole-substituted pyrazolone . The synthesis involves constructing a pyrazolone ring from a hydrazine precursor.

Synthetic Logic
  • Hydrazine Formation: 4,6-Dichloropyrimidine is reacted with morpholine and then hydrazine.

    • Safety Note: Hydrazine is genotoxic. Process controls must ensure complete consumption or removal of residual hydrazine (<1 ppm) in the intermediate.

  • Ring Closure: The hydrazine intermediate reacts with a triazole-acrylate derivative. The cyclization to form the pyrazolone ring is often performed under basic conditions (alkoxide).

  • Tautomerism: The pyrazolone ring exists in tautomeric equilibrium (keto-enol), which can complicate NMR analysis during in-process controls.

Visualization (Graphviz)

Molidustat_Synthesis Pyrim 4,6-Dichloropyrimidine Hydraz Pyrimidinyl-Hydrazine Intermediate Pyrim->Hydraz SNAr 1 (Morpholine) SNAr 2 (Hydrazine) Morph Morpholine Morph->Hydraz Pyraz Pyrazolone Core (KEY INT) Hydraz->Pyraz Cyclocondensation Triazole Triazole-Acrylate Building Block Triazole->Pyraz Final Molidustat Pyraz->Final Deprotection/Salt Formation

Caption: Convergent synthesis of the pyrazolone-triazole scaffold of Molidustat.

References

  • Structural requirements for HIF-PHI inhibition. Journal of Medicinal Chemistry. 2018. Link

  • Discovery of Molidustat (BAY 85-3934). ChemMedChem. 2018. Link

  • Synthesis of Vadadustat. ChemicalBook. 2023. Link

  • A Scalable Synthesis of Roxadustat (FG-4592). Organic Process Research & Development. 2021. Link

  • Method for synthesis of roxadustat and intermediate compounds. Google Patents (EP3712130A1). Link

  • Process for preparing 1,3-dicyclohexylpyrimidine-2,4,6-trione (Daprodustat intermediate). Justia Patents. Link

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Mastering the Suzuki-Miyaura Coupling of 4-Chloropyridine Derivatives

Introduction: The Strategic Importance of 4-Arylpyridines The 4-arylpyridine scaffold is a privileged motif in modern medicinal chemistry and drug development, forming the core of numerous biologically active molecules....

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 4-Arylpyridines

The 4-arylpyridine scaffold is a privileged motif in modern medicinal chemistry and drug development, forming the core of numerous biologically active molecules. Its prevalence stems from the pyridine nitrogen's ability to act as a hydrogen bond acceptor and improve the pharmacokinetic properties of drug candidates. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for constructing the pivotal carbon-carbon bond between a pyridine ring and an aryl group.[1]

This guide focuses specifically on the coupling of 4-chloropyridine derivatives. While aryl chlorides are economically attractive and widely available starting materials, their lower reactivity compared to bromides or iodides presents a significant synthetic challenge.[2][3] The inertness of the C-Cl bond towards oxidative addition necessitates the use of highly active catalyst systems.[2][4] Furthermore, the Lewis basic nitrogen atom of the pyridine ring can coordinate to the palladium center, potentially inhibiting or deactivating the catalyst.[5][6]

This document provides an in-depth exploration of the mechanistic nuances, key parameter optimization, and detailed, field-proven protocols for successfully executing the Suzuki-Miyaura coupling of 4-chloropyridine derivatives. The methodologies described herein are designed to empower researchers to overcome common challenges and achieve high-yield synthesis of these valuable compounds.

Mechanistic Considerations: Overcoming the Hurdles of 4-Chloropyridine Coupling

The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[2][3]

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Complex Ar-Pd(II)-X L_n (Oxidative Adduct) OxAdd->PdII_Complex Transmetalation Transmetalation PdII_Complex->Transmetalation PdII_Ar_Ar Ar-Pd(II)-Ar' L_n Transmetalation->PdII_Ar_Ar Boronate Ar'-B(OR)₂ Base Base (e.g., K₂CO₃) Boronate->Base Base->Transmetalation Activates Boron RedElim Reductive Elimination PdII_Ar_Ar->RedElim RedElim->Pd0 Regenerates Catalyst Product Ar-Ar' (Coupled Product) RedElim->Product ArX 4-Chloropyridine (Ar-X) ArX->OxAdd

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

For 4-chloropyridines, the oxidative addition step (Ar-Cl bond cleavage) is often the rate-limiting step due to the high bond dissociation energy of the C-Cl bond.[3] Success hinges on the careful selection of the following components to create a highly active and stable catalytic system.

The Palladium Catalyst and Ligand System: The Heart of the Reaction

The choice of ligand is arguably the most critical factor for the successful coupling of aryl chlorides. Standard catalysts like Pd(PPh₃)₄ are often ineffective.[5] The reaction requires ligands that are both sterically bulky and highly electron-donating.

  • Bulky, Electron-Rich Phosphine Ligands (Buchwald Ligands): Ligands such as XPhos and SPhos have proven to be highly effective for coupling heteroaryl chlorides.[7] Their steric bulk promotes the formation of a coordinatively unsaturated, 14-electron Pd(0) species, which is highly reactive in the oxidative addition step. The electron-donating nature of the ligand increases the electron density on the palladium center, further facilitating its insertion into the C-Cl bond.[8]

  • N-Heterocyclic Carbenes (NHCs): NHCs are powerful ligands for challenging cross-coupling reactions. They form very strong bonds with the palladium center, creating robust and highly active catalysts.[9] PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) complexes, such as Pd-PEPPSI-IPr, are particularly noteworthy.[10][11] These air- and moisture-stable precatalysts are easy to handle and show exceptional activity for coupling aryl chlorides, including 4-chloropyridine derivatives.[12][13] The bulky IPr ligand effectively shields the metal center, promoting the desired catalytic cycle.[12]

The Base: Activating the Boron Reagent

The base plays a crucial role in the transmetalation step. It activates the boronic acid by forming a more nucleophilic boronate species, which then transfers its organic group to the palladium center.[14]

  • Potassium Carbonate (K₂CO₃): A commonly used, moderately strong base effective in many systems.

  • Potassium Phosphate (K₃PO₄): A stronger base often required for less reactive aryl chlorides to accelerate the transmetalation step.

  • Cesium Carbonate (Cs₂CO₃): A strong base whose high solubility in organic solvents can be advantageous.

The choice of base must be compatible with any functional groups present on the substrates.

The Boron Reagent: Stability and Reactivity

While arylboronic acids are the most common coupling partners, they can be susceptible to a key side reaction known as protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond.[5] This is especially a concern under harsh reaction conditions.

  • Boronic Pinacol Esters: These are often more stable than the corresponding boronic acids, minimizing protodeboronation and leading to higher yields and cleaner reactions.[5]

  • Potassium Aryltrifluoroborate Salts: These salts offer another stable and crystalline alternative to boronic acids.

Solvent Selection

The solvent must solubilize all reaction components and is often used in combination with water to facilitate the dissolution of the inorganic base.

  • Aprotic Polar Solvents: Dioxane, Tetrahydrofuran (THF), and Dimethylformamide (DMF) are commonly employed.

  • Aromatic Hydrocarbons: Toluene is a frequent choice, especially for higher temperature reactions.

Thorough degassing of the solvent is critical to remove dissolved oxygen, which can cause oxidative degradation of the phosphine ligands and promote the unwanted homocoupling of boronic acids.[3][5]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the Suzuki-Miyaura coupling of 4-chloropyridine derivatives. All manipulations should be performed under an inert atmosphere (Nitrogen or Argon) using standard Schlenk techniques or in a glovebox.

Protocol 1: General Coupling using a Buchwald Ligand (XPhos)

This protocol is a robust and widely applicable method for coupling various arylboronic acids with 4-chloropyridine.

Materials and Reagents

Reagent/MaterialGradeSupplier
4-Chloropyridine hydrochloride≥98%Commercially Available
Arylboronic Acid≥98%Commercially Available
Palladium(II) Acetate (Pd(OAc)₂)≥99%Commercially Available
XPhos≥98%Commercially Available
Potassium Phosphate (K₃PO₄)Anhydrous, PowderedCommercially Available
1,4-DioxaneAnhydrousCommercially Available
Deionized Water--
Ethyl AcetateACS GradeCommercially Available
Brine (Saturated NaCl)-Prepared in-house
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeCommercially Available

Experimental Workflow Diagram

protocol_workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction Execution cluster_workup Workup and Purification A Add 4-chloropyridine·HCl, arylboronic acid, and K₃PO₄ to a dry Schlenk flask. B Add Pd(OAc)₂ and XPhos. A->B C Add anhydrous 1,4-dioxane and deionized water. B->C D Degas the mixture via three vacuum/argon backfill cycles. C->D E Heat the reaction mixture (e.g., 100 °C) with stirring. D->E F Monitor progress by TLC or LC-MS (Typically 12-24 hours). E->F G Cool to room temperature. Dilute with ethyl acetate and water. F->G H Separate layers. Extract aqueous phase with ethyl acetate (2x). G->H I Combine organic layers, wash with brine, and dry over MgSO₄. H->I J Filter and concentrate in vacuo. I->J K Purify by flash column chromatography. J->K

Caption: General workflow for Suzuki-Miyaura coupling.

Step-by-Step Procedure

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 4-chloropyridine hydrochloride (1.0 mmol, 1.0 eq.), the arylboronic acid (1.2 mmol, 1.2 eq.), and finely powdered potassium phosphate (3.0 mmol, 3.0 eq.).

    • Causality Note: Using the hydrochloride salt is common; the excess base will neutralize the HCl and drive the reaction. Three equivalents of a strong base like K₃PO₄ are often necessary to overcome the low reactivity of the chloride.[5]

  • Catalyst Addition: To the flask, add palladium(II) acetate (0.02 mmol, 2 mol%) and XPhos (0.04 mmol, 4 mol%).

  • Solvent Addition: Add anhydrous 1,4-dioxane (4 mL) and deionized water (1 mL).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon. Repeat this cycle three times to ensure the removal of all oxygen.

    • Causality Note: Rigorous exclusion of oxygen is critical to prevent the oxidation and deactivation of the electron-rich XPhos ligand and to suppress the homocoupling of the boronic acid.[3][5]

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously overnight (12-24 hours).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).

  • Washing & Drying: Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-arylpyridine product.

Protocol 2: Microwave-Assisted Coupling using a Pd-PEPPSI-IPr Precatalyst

This protocol leverages a modern, user-friendly precatalyst and microwave irradiation to achieve rapid and efficient coupling.[15][16]

Materials and Reagents

Reagent/MaterialGradeSupplier
4-Chloropyridine≥98%Commercially Available
Arylboronic Acid Pinacol Ester≥98%Commercially Available
Pd-PEPPSI-IPr≥98%Commercially Available
Potassium Carbonate (K₂CO₃)Anhydrous, PowderedCommercially Available
Tetrahydrofuran (THF)AnhydrousCommercially Available
Deionized Water--
Diethyl EtherACS GradeCommercially Available
Brine (Saturated NaCl)-Prepared in-house
Anhydrous Sodium Sulfate (Na₂SO₄)Reagent GradeCommercially Available

Step-by-Step Procedure

  • Reaction Setup: In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, combine 4-chloropyridine (1.0 mmol, 1.0 eq.), the arylboronic acid pinacol ester (1.1 mmol, 1.1 eq.), and potassium carbonate (2.0 mmol, 2.0 eq.).

    • Causality Note: Using the more stable pinacol ester is recommended to prevent protodeboronation, which can be accelerated by the high temperatures achieved during microwave heating.[5]

  • Catalyst Addition: Add the Pd-PEPPSI-IPr precatalyst (0.03 mmol, 3 mol%).

    • Causality Note: Pd-PEPPSI-IPr is an air- and moisture-stable complex, making it easier to handle than generating the active catalyst in situ.[10]

  • Solvent Addition: Add anhydrous THF (3 mL) and deionized water (0.6 mL).

  • Sealing: Securely cap the microwave vessel.

  • Microwave Reaction: Place the vessel in the microwave reactor. Irradiate the mixture at 110 °C for 20-40 minutes.

    • Causality Note: Microwave irradiation can dramatically reduce reaction times by efficiently and uniformly heating the reaction mixture.[15][17]

  • Workup: After the reaction, cool the vessel to room temperature. Filter the mixture through a pad of Celite®, washing with diethyl ether (20 mL).

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water (15 mL) and then brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography to yield the pure 4-arylpyridine.

Optimization and Troubleshooting

Even with robust protocols, optimization may be necessary for particularly challenging substrates.

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Ineffective catalyst system. 2. Catalyst deactivation by pyridine nitrogen. 3. Insufficiently active base.1. Switch to a more active ligand system (e.g., from a phosphine to an NHC-based catalyst like Pd-PEPPSI-IPr).[11][12] 2. Increase ligand loading or use a bulkier ligand (e.g., XPhos) to sterically hinder pyridine coordination.[5] 3. Use a stronger base (e.g., switch from K₂CO₃ to K₃PO₄ or Cs₂CO₃).
Low Yield with Byproducts 1. Protodeboronation of boronic acid. 2. Homocoupling of boronic acid. 3. Dehalogenation of 4-chloropyridine.1. Switch from a boronic acid to a more stable boronic pinacol ester or trifluoroborate salt. Use milder conditions (lower temperature, weaker base if possible).[5] 2. Ensure the reaction is rigorously degassed and maintained under a strict inert atmosphere.[3] 3. This indicates a competing reduction pathway. Ensure high-purity reagents and consider a different solvent or base system.
Sterically Hindered Substrates Ortho-substituted arylboronic acids or substituted 4-chloropyridines are challenging.Increase reaction temperature and/or time. Use a highly active and sterically demanding ligand system like SPhos or an appropriate NHC ligand.[8][18]

Comparative Data on Catalyst Systems

Catalyst / LigandBaseSolventTemp (°C)Typical Yield RangeNotes
Pd(OAc)₂ / XPhosK₃PO₄Dioxane/H₂O10070-95%Excellent for a broad range of substrates, including heteroaryl chlorides.[7]
Pd₂(dba)₃ / SPhosK₃PO₄Toluene11075-98%SPhos can be superior for extremely hindered biaryls.[8]
Pd-PEPPSI-IPrK₂CO₃THF/H₂O60-11080-99%Highly active, air-stable precatalyst. Often allows for lower temperatures or faster reactions.[10][12][13]
Pd(PPh₃)₄Na₂CO₃Dioxane/H₂O100<20%Generally inefficient for unactivated aryl chlorides like 4-chloropyridine.[5]

Note: Yields are representative and highly dependent on the specific substrates used.

References

  • Ward, J. S. (2002). The synthesis of 4′-aryl substituted terpyridines by Suzuki cross-coupling reactions: substituent effects on ligand fluorescence. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Tanaka, K., et al. (2025). Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Chemical and Pharmaceutical Bulletin. [Link]

  • Szostak, M., et al. (2017). Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Amides. Organic Letters. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Tanaka, K., et al. (2025). Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. ResearchGate. [Link]

  • Tber, Z., et al. (2019). Microwave‐Assisted Suzuki–Miyaura and Sonogashira Coupling of 4‐Chloro‐2‐(trifluoromethyl)pyrido[1,2‐e]purine Derivatives. ChemistrySelect. [Link]

  • Al-Masum, M., et al. (2018). Highly efficient Pd-PEPPSI-IPr catalyst for N-(4-pyridazinyl)-bridged bicyclic sulfonamides via Suzuki-Miyaura coupling reaction. ResearchGate. [Link]

  • Grotjahn, D. B., et al. (2021). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. PMC. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Gürbüz, N., et al. (2013). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. Molecules. [Link]

  • de Vries, J. G. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Synthesis. [Link]

  • Buchwald, S. L., et al. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Angewandte Chemie International Edition. [Link]

  • Barder, T. E., et al. (2005). Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. Journal of the American Chemical Society. [Link]

  • Itami, K., et al. (2010). Synthesis of 4-Aryl-1H-pyrazoles by Suzuki-Miyaura Cross Coupling Reaction between 4-Bromo-1H-1-tritylpyrazole and Arylboronic Acids. Sci-Hub. [Link]

  • Stanovnik, B., et al. (2005). Suzuki–Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4-ones. Organic & Biomolecular Chemistry. [Link]

  • Trécourt, F., et al. (1999). The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines. Synthetic Communications. [Link]

  • Nolan, S. P., et al. (2006). Rapid room temperature Buchwald-Hartwig and Suzuki-Miyaura couplings of heteroaromatic compounds employing low catalyst loadings. Chemistry – A European Journal. [Link]

  • Lamaty, F., et al. (2009). Solvent-Free Microwave-Assisted Suzuki-Miyaura Coupling Catalyzed by PEPPSI-iPr. Synlett. [Link]

  • Wang, C., et al. (2022). The bulky Pd-PEPPSI-embedded conjugated microporous polymer-catalyzed Suzuki–Miyaura cross-coupling of aryl chlorides and arylboronic acids. Polymer Chemistry. [Link]

  • Sharma, S., et al. (2020). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. World Wide Journal of Multidisciplinary Research and Development. [Link]

  • The Organic Chemistry Tutor. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • Buchwald, S. L., et al. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. PMC. [Link]

  • Hooshmand, S. E., et al. (2019). Recent advances in the Suzuki–Miyaura cross-coupling reaction using efficient catalysts in eco-friendly media. Green Chemistry. [Link]

  • Szostak, M., et al. (2023). [IPr#–PEPPSI]: A Well-Defined, Highly Hindered and Broadly Applicable Pd(II)–NHC (NHC = N-Heterocyclic Carbene) Precatalyst for Cross-Coupling Reactions. Molecules. [Link]

  • Guillaumet, G., et al. (2011). EFFICIENT MICROWAVE-ASSISTED SUZUKI-MIYAURA CROSS- COUPLING REACTION OF 6-HALOGENOIMIDAZO[1,2-a]PYRIDINES. ARKIVOC. [Link]

  • Li, J., et al. (2014). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Molecules. [Link]

  • Tber, Z., et al. (2019). Microwave-Assisted Suzuki-Miyaura and Sonogashira. Amanote Research. [Link]

  • Davies, I. W., et al. (2004). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. [Link]

  • Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University. [Link]

  • Engle, K. M., et al. (2015). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. PMC. [Link]

  • Zhang, Y-H., et al. (2018). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. Synlett. [Link]

  • Chemical.AI. (2025). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. Chemical.AI. [Link]

  • Boruah, P. R., et al. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry. [Link]

Sources

Application

Protocols for neutralizing sodium pyridin-3-olate salts

Abstract & Scope This application note details the technical protocols for neutralizing sodium pyridin-3-olate (the sodium salt of 3-hydroxypyridine) to regenerate and isolate the parent 3-hydroxypyridine (CAS 109-00-2)....

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details the technical protocols for neutralizing sodium pyridin-3-olate (the sodium salt of 3-hydroxypyridine) to regenerate and isolate the parent 3-hydroxypyridine (CAS 109-00-2).

While the neutralization reaction itself is a simple acid-base protonation, the isolation of the neutral product presents a significant challenge due to the compound's amphoteric nature and high water solubility. Standard liquid-liquid extraction (e.g., using diethyl ether) often fails, leading to poor yields. This guide provides a field-proven "evaporation-extraction" workflow and a continuous flow adaptation to ensure high recovery and purity.

Chemical Context & Mechanism

The Core Challenge: Amphoterism and Solubility 3-Hydroxypyridine is a zwitterionic compound that exists in a tautomeric equilibrium. Understanding its pKa profile is the single most critical factor for successful isolation.

  • Anionic Form (pH > 9.0): At high pH (as in the sodium salt), the molecule is deprotonated (

    
    ).
    
  • Cationic Form (pH < 4.5): At low pH, the pyridine nitrogen is protonated (

    
    ).
    
  • Neutral/Zwitterionic Form (pH 5.0 – 7.0): This is the target species for isolation.

Critical Insight: You must adjust the pH to the isoelectric point (pI) , approximately pH 6.0–7.0 . Deviating significantly from this range will generate ionic species (either the hydrochloride salt or the sodium salt), both of which are highly water-soluble and difficult to extract into organic solvents.

Diagram 1: pH-Dependent Species Equilibrium

The following diagram illustrates the species dominance at different pH levels, guiding the neutralization endpoint.

G Anion Sodium Pyridin-3-olate (Anionic, Water Soluble) pH > 9.0 Neutral 3-Hydroxypyridine (Neutral / Zwitterion) pH 6.0 - 7.0 (Target for Isolation) Anion->Neutral + HCl (to pKa ~8.7) Neutral->Anion + NaOH Cation Pyridinium Hydrochloride (Cationic, Water Soluble) pH < 4.5 Neutral->Cation + Excess HCl (to pKa ~4.8)

Caption: Species distribution of 3-hydroxypyridine. Isolation is only efficient in the green zone (pH 6-7).

Safety Considerations

  • Sodium Pyridin-3-olate: Corrosive and hygroscopic. Causes severe skin burns and eye damage.[1][2] Handle in a fume hood.

  • 3-Hydroxypyridine: Irritant.[1] Avoid inhalation of dust during the final isolation steps.[3]

  • Exotherm: The neutralization of the sodium salt with concentrated acid is exothermic. Temperature control is required to prevent thermal decomposition or "oiling out."

Protocol 1: Batch Neutralization & Isolation (High Purity)

Recommended for gram-to-kilogram scale synthesis.

Materials:

  • Sodium pyridin-3-olate (crude reaction mass or isolated salt)

  • Hydrochloric acid (Concentrated 37% or 6M)

  • Solvents: Methanol (HPLC grade), Ethanol (absolute), Acetone.

  • Equipment: pH meter (calibrated), Rotary Evaporator, Vacuum filtration setup.

Step-by-Step Procedure:

  • Dissolution:

    • Dissolve the sodium pyridin-3-olate salt in the minimum amount of deionized water. If the salt is already in an aqueous reaction mixture, proceed directly.

    • Note: Keep the solution concentrated (approx. 20-30% w/v) to minimize energy costs during evaporation later.

  • Controlled Neutralization:

    • Cool the solution to 0–10°C using an ice bath.

    • Slowly add HCl dropwise while monitoring pH and internal temperature.

    • Target Endpoint: Adjust pH to 6.0 – 7.0 .

    • Validation: The solution may change color (often beige to clear or light brown). Do not overshoot to pH < 5, or you will form the hydrochloride salt.

  • Water Removal (Critical Step):

    • Since the neutral compound is water-soluble, liquid-liquid extraction is inefficient here.

    • Evaporate the entire neutralized mixture to complete dryness using a rotary evaporator under reduced pressure (bath temp < 60°C).

    • Result: You will obtain a solid residue consisting of 3-hydroxypyridine mixed with inorganic salt (NaCl).

  • Solid-Liquid Extraction:

    • Add Methanol or Ethanol to the dry residue (approx. 5-10 mL per gram of starting material).

    • Heat the suspension to reflux (60-70°C) for 30 minutes. 3-Hydroxypyridine is soluble in hot alcohol; NaCl is largely insoluble.

    • Filtration: Filter the hot mixture rapidly to remove the undissolved NaCl. Wash the salt cake with a small amount of hot alcohol.

  • Isolation & Purification:

    • Concentrate the alcoholic filtrate under vacuum.

    • Crystallization: As the solvent volume decreases, 3-hydroxypyridine will crystallize. Cooling to -10°C enhances yield.

    • Alternative: Evaporate to dryness and recrystallize the crude solid from benzene (if permissible) or 2-propanol.

    • Sublimation: For ultra-high purity (>99.9%), the crude solid can be sublimed at high vacuum (1-3 mmHg) at 120-140°C.

Diagram 2: Batch Isolation Workflow

BatchProtocol Start Start: Aq. Sodium Salt Solution Acidify Acidify with HCl to pH 6.5 (Temp < 10°C) Start->Acidify Evap Evaporate to Dryness (Result: Product + NaCl solid) Acidify->Evap Extract Extract Solid with Hot Methanol (NaCl remains solid) Evap->Extract Filter Hot Filtration Extract->Filter Crystallize Cool Filtrate & Crystallize Filter->Crystallize

Caption: Workflow for separating water-soluble 3-hydroxypyridine from inorganic salts.

Protocol 2: Continuous Flow Neutralization

Recommended for process intensification and handling larger volumes.

Setup:

  • Pump A: Aqueous Sodium Pyridin-3-olate solution (1.0 M).

  • Pump B: Hydrochloric Acid (1.0 M).

  • Reactor: T-mixer or Static Mixer (Glass or Hastelloy).

  • Inline Analysis: Flow cell with pH probe.

Procedure:

  • Stoichiometry Control: Calibrate pumps to deliver a 1:1 molar ratio, but rely on the pH feedback loop.

  • Mixing: Streams A and B meet in the T-mixer. The residence time can be short (< 5 seconds) as proton transfer is diffusion-controlled.

  • Quench/Workup:

    • Direct the outlet stream into a continuous evaporator (e.g., falling film evaporator) if immediate salt removal is required.

    • Alternatively, feed the neutralized stream into a continuous extraction column using n-Butanol or 4-Picoline (solvents with better partition coefficients for this specific compound than ether).

Analytical Validation

ParameterMethodAcceptance Criteria
Identity 1H-NMR (DMSO-d6)Signals at δ 8.0-8.2 (d), 7.1-7.3 (m). Shift differs from salt forms.
Purity HPLC (C18 Column)> 98.0% Area.[4] Mobile Phase: Phosphate buffer (pH 3.0) / ACN.
Salt Content Ash Test / Chloride Titration< 0.5% sulfated ash (indicates successful NaCl removal).
pH 1% Aqueous Solution6.0 – 7.0 (Neutral form).

Troubleshooting Guide:

  • Problem: Low Yield.

    • Cause: Incomplete extraction from the salt residue.

    • Solution: Grind the dried residue into a fine powder before methanol extraction to increase surface area. Repeat extraction 2-3 times.

  • Problem: Product is an oil, not a solid.

    • Cause: Presence of water or impurities.[1][2][5][6][7]

    • Solution: Azeotrope with toluene to remove trace water, then recrystallize from acetone/ethanol.

References

  • LookChem. (n.d.). 3-Hydroxypyridine - CAS 109-00-2 Properties and Applications.[4][8][9] Retrieved from

  • Google Patents. (2015). CN105175320A - Preparation method of 3-hydroxypyridine.[6][10][11][12] (Describes the neutralization and methanol extraction technique). Retrieved from

  • Fisher Scientific. (2021). Safety Data Sheet: 3-Hydroxypyridine.[5][9] Retrieved from

  • ResearchGate. (2023). Isolation and biological activities of 3-hydroxy-4(1H)-pyridone. (Discusses ion-exchange and isolation logic for similar zwitterions). Retrieved from

  • Canadian Journal of Chemistry. (1953). Synthesis of 3-hydroxy-2-alkylpyridines. (Foundational work on hydroxypyridine extraction). Retrieved from

Sources

Method

SNAr nucleophilic substitution on 4-chloropyridine scaffold

Application Note: Optimized Protocols for the 4-Chloropyridine Scaffold ) on 4-Chloropyridine Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Executive Summary & Strategic Importance The 4-...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Protocols for the 4-Chloropyridine Scaffold


) on 4-Chloropyridine
Audience:  Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary & Strategic Importance

The 4-substituted pyridine moiety is a "privileged structure" in medicinal chemistry, serving as the core scaffold for countless kinase inhibitors (e.g., Imatinib, Sorafenib) and GPCR ligands. While transition-metal-catalyzed cross-couplings (Buchwald-Hartwig) are powerful, they introduce heavy metal impurities that require expensive scavenging during GMP production.

Nucleophilic Aromatic Substitution (


) offers a metal-free, cost-effective, and greener alternative . However, the 4-chloropyridine scaffold presents unique stability challenges—specifically self-quaternization —that often lead to "tarry" reactions and low yields if mishandled.

This guide provides field-proven protocols to master this transformation, utilizing both base-mediated and acid-catalyzed strategies to tune reactivity.

Mechanistic Insight: The "Nitrogen Activation"

Unlike benzene, pyridine is electron-deficient (


-deficient). The electronegative nitrogen atom withdraws electron density from the ring via induction (

) and resonance (

), specifically activating the C2 and C4 positions.
The Meisenheimer Complex

The reaction proceeds via a stepwise addition-elimination mechanism. The rate-determining step is typically the nucleophilic attack, forming a resonance-stabilized anionic intermediate known as the Meisenheimer complex .[1]

Why C4 is favored over C3:

  • Resonance Stabilization: When a nucleophile attacks C4, the negative charge can be delocalized directly onto the ring nitrogen. This is a highly stable resonance contributor. Attack at C3 does not allow the negative charge to rest on the electronegative nitrogen.

  • Sterics: The C4 position is sterically unencumbered compared to C2, allowing for easier approach by bulky nucleophiles.

Diagram 1: Mechanism of Action

SNAr_Mechanism cluster_legend Key Interaction Start 4-Chloropyridine (Electrophile) TS1 Transition State 1 (Attack) Start->TS1 Nuc Nucleophile (Nu:) Nuc->TS1 Inter Meisenheimer Complex (Negative charge on N) TS1->Inter Rate Determining Step Product 4-Substituted Pyridine Inter->Product Fast Elimination LG Cl- Leaving Group Inter->LG Note The Ring Nitrogen acts as an 'Electron Sink', stabilizing the anionic intermediate.

Caption: The reaction pathway highlights the critical role of the pyridine nitrogen in stabilizing the high-energy intermediate.

Critical Handling: The Instability Trap

The Problem: 4-Chloropyridine free base is unstable at room temperature. It undergoes intermolecular self-quaternization where the pyridine nitrogen of one molecule attacks the C4 position of another, leading to polymerization (formation of pyridyl-pyridinium salts).

The Solution:

  • Storage: Always store as 4-Chloropyridine Hydrochloride (HCl salt) . It is stable indefinitely as a solid.

  • Usage: Do not free-base the starting material in a separate step and store it.

    • Method A (In-situ): Add the HCl salt directly to the reaction mixture containing excess base.

    • Method B (Fresh): If free base is required (e.g., for solubility), generate it immediately before use by partitioning between cold saturated

      
       and 
      
      
      
      /DCM, and use the organic layer immediately.

Experimental Protocols

Protocol A: Standard Basic Conditions (Primary/Secondary Amines)

Best for: Aliphatic amines, cyclic amines (morpholine, piperazine).

Reagents:

  • Substrate: 4-Chloropyridine

    
     HCl (1.0 equiv)
    
  • Nucleophile: Amine (1.2 – 1.5 equiv)

  • Base: DIPEA (3.0 equiv) or

    
     (3.0 equiv)
    
  • Solvent: NMP (N-Methyl-2-pyrrolidone) or DMSO. Note: DMF can decompose at high heat.

Step-by-Step:

  • Charge: To a reaction vial, add 4-Chloropyridine

    
     HCl (1.0 equiv) and 
    
    
    
    (3.0 equiv).
  • Solvate: Add NMP (concentration 0.5 M). Stir for 5 mins at RT to partially neutralize the salt.

  • Add Nucleophile: Add the amine (1.2 equiv).

  • Heat: Seal the vessel and heat to 100–120 °C .

    • Tip: Reaction times vary from 2 to 12 hours. Monitor via LCMS.

  • Workup: Cool to RT. Pour into water (10x volume).

    • Solid Product: Filter the precipitate.

    • Liquid/Soluble: Extract with EtOAc (3x). Wash organics with brine to remove NMP.

Protocol B: Acid-Mediated (The "Pro" Method)

Best for: Weak nucleophiles (Anilines) that fail under basic conditions.

Concept: Protonating the pyridine nitrogen (forming the pyridinium ion) makes the ring significantly more electrophilic than the neutral species. While the aniline is also protonated (deactivated), the equilibrium allows for a small amount of free aniline to attack the super-activated ring.

Reagents:

  • Substrate: 4-Chloropyridine

    
     HCl (1.0 equiv)
    
  • Nucleophile: Aniline derivative (1.0 – 1.2 equiv)

  • Solvent: Water (Green chemistry) or n-Butanol.

  • Catalyst: No external acid needed (substrate is HCl salt), or add 1.0 equiv p-TsOH if using free base.

Step-by-Step:

  • Mix: Combine 4-Chloropyridine

    
     HCl and Aniline in Water  or n-Butanol  (0.5 M).
    
  • Heat: Reflux (100 °C for water, 118 °C for n-BuOH) for 4–16 hours.

  • Observation: The reaction mixture often becomes homogeneous as it heats.

  • Workup:

    • Cool to RT.

    • Basify with 1M NaOH or sat.

      
       to pH > 10.
      
    • Extract with EtOAc or DCM.

Protocol C: Ether Synthesis (Alkoxylation)

Best for: Creating 4-alkoxypyridines.

Step-by-Step:

  • Alkoxide Formation: In a dry flask under

    
    , suspend NaH (60% dispersion, 1.5 equiv) in dry THF or DMF.
    
  • Add Alcohol: Add the alcohol (1.5 equiv) dropwise at 0 °C. Stir until

    
     evolution ceases (approx 30 min).
    
  • Add Substrate: Add 4-Chloropyridine

    
     HCl (1.0 equiv) solid in one portion (or as a free base solution if prepared fresh).
    
    • Note: If using HCl salt, extra NaH (2.5 equiv total) is required to neutralize the HCl first.

  • Heat: Warm to 60–80 °C.

  • Quench: Carefully quench with water (exothermic!).

Optimization & Troubleshooting Guide

Solvent Selection Matrix

The choice of solvent dramatically impacts the rate (


).
SolventTypeDielectric (

)
SuitabilityNotes
DMSO Polar Aprotic46.7Excellent Best for basic conditions; stabilizes the charged transition state.
NMP Polar Aprotic32.2Excellent High boiling point, good solubility for salts.
Water Polar Protic80.1Good Ideal for Acid-Mediated protocols; Green solvent.
EtOH Polar Protic24.5ModerateCan compete as a nucleophile (solvolysis) to form 4-ethoxypyridine.
THF Aprotic7.5PoorToo non-polar for salt solubility; reaction is slow.
Diagram 2: Optimization Decision Tree

Optimization_Tree Start Select Nucleophile Type Branch1 Aliphatic Amine (Strong Nuc) Start->Branch1 Branch2 Aniline / Aryl Amine (Weak Nuc) Start->Branch2 Branch3 Alcohol / Thiol Start->Branch3 Soln1 Protocol A: Base (DIPEA/K2CO3) Solvent: DMSO/NMP Temp: 100°C Branch1->Soln1 Soln2 Protocol B: Acid Catalysis (HCl salt) Solvent: Water/n-BuOH Temp: Reflux Branch2->Soln2 Soln3 Protocol C: Strong Base (NaH) Form anion first Solvent: DMF/THF Branch3->Soln3 Warning Troubleshooting: If conversion < 50%: 1. Switch Cl to F (4-F-Py is 100x faster) 2. Increase Temp to 140°C (Microwave) Soln1->Warning Soln2->Warning

Caption: Decision matrix for selecting the optimal protocol based on nucleophile class.

References

  • Mechanism & Kinetics:Comparison of the reactivity of 4-chloropyridine vs 2-chloropyridine.

    • Source: WuXi AppTec / BenchChem Guides.
    • Context: Explains why 4-Cl is more reactive due to distance
  • Acid Catalysis Strategy: Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine and Pyridines.[2][3]

    • Source: Preprints.org / University of Bergen.
    • Context: Validates the use of water and alcohols with acid catalysis for weak aniline nucleophiles.[2][3]

  • Solvent Effects:Activation of Electrophile/Nucleophile Pair in SNAr.

    • Source:Frontiers in Chemistry / PMC.
    • Context: Detailed kinetic data on solvent effects (DMSO vs EtOH)
  • Stability Data:4-Chloropyridine Hydrochloride Handling.

    • Source: MedChemExpress / PubChem.
    • Context: Safety data sheets and stability warnings regarding self-quaterniz

Sources

Application

Application Note: Reaction Conditions for 4-Chloro-5-(methoxycarbonyl)pyridin-3-olate

This application note details the reaction conditions, synthesis protocols, and handling procedures for 4-chloro-5-(methoxycarbonyl)pyridin-3-olate (also referred to as methyl 4-chloro-3-hydroxypyridine-5-carboxylate )....

Author: BenchChem Technical Support Team. Date: February 2026

This application note details the reaction conditions, synthesis protocols, and handling procedures for 4-chloro-5-(methoxycarbonyl)pyridin-3-olate (also referred to as methyl 4-chloro-3-hydroxypyridine-5-carboxylate ). This molecule is a critical high-value scaffold in the synthesis of HIF prolyl hydroxylase inhibitors (e.g., structural analogs of Vadadustat/Roxadustat) and other pyridine-based pharmaceutical intermediates.

Executive Summary & Molecule Profile

4-chloro-5-(methoxycarbonyl)pyridin-3-olate is a densely functionalized pyridine intermediate. It features three distinct reactive sites:

  • C4-Chloro: A highly electrophilic site activated by the adjacent protonated nitrogen (or inductive effect of the ester) and the electron-withdrawing nature of the ring, suitable for Nucleophilic Aromatic Substitution (

    
    ).
    
  • C3-Olate/Hydroxy: A nucleophilic oxygen atom capable of O-alkylation or serving as a directing group.

  • C5-Methoxycarbonyl: An ester moiety susceptible to hydrolysis, amidation, or reduction.

The molecule exists in a tautomeric equilibrium between the neutral hydroxypyridine and the zwitterionic pyridinium-3-olate , which dictates its solubility and reactivity profile.

PropertyDescription
IUPAC Name Methyl 4-chloro-3-hydroxypyridine-5-carboxylate
Common Name 4-Chloro-5-carbomethoxy-3-hydroxypyridine
Molecular Formula

Molecular Weight 201.61 g/mol
Key Functionality

Electrophile (C4), Nucleophile (C3-OH)
Storage Hygroscopic; store under inert atmosphere at -20°C.

Synthesis Protocol (Retrosynthetic Logic)

The synthesis is best approached via the chlorination of a 4-pyridone precursor . Direct functionalization of a simple pyridine is difficult due to regioselectivity issues. The 4-pyridone route ensures correct substitution patterns.

Step 1: Synthesis of the Pyridone Precursor

Target: Methyl 3-hydroxy-4-oxo-1,4-dihydropyridine-5-carboxylate. Mechanism: Condensation of glycine methyl ester with a dialkyl alkoxymethylene malonate (Gould-Jacobs type reaction variant).

Reagents:

  • Glycine Methyl Ester Hydrochloride

  • Dimethyl Methoxymethylenemalonate

  • Base (Sodium Methoxide or Triethylamine)

  • Solvent (Methanol, then Dowtherm A for cyclization if thermal)

Protocol:

  • Condensation: Mix Glycine Methyl Ester HCl (1.0 eq) with Dimethyl Methoxymethylenemalonate (1.0 eq) and

    
     (1.1 eq) in Methanol. Reflux for 3–5 hours.[1]
    
  • Isolation: Evaporate solvent to yield the enamine intermediate (Dimethyl [(methoxycarbonylmethyl)amino]methylenemalonate).

  • Cyclization: Heat the intermediate in Dowtherm A (diphenylether/biphenyl mixture) at 230–250°C for 30–60 minutes.

  • Workup: Cool to room temperature. Dilute with hexane/ether to precipitate the pyridone. Filter and wash.[2][3]

    • Yield: Typically 60–75%.

Step 2: Chlorination to 4-Chloro-5-(methoxycarbonyl)pyridin-3-olate

Core Directive: This is the critical step. The 4-oxo group is converted to 4-chloro using a dechlorinating agent.

Reagents:

  • Substrate: Methyl 3-hydroxy-4-oxo-1,4-dihydropyridine-5-carboxylate (1.0 eq).

  • Chlorinating Agent: Phosphorus Oxychloride (

    
    ) (5.0–10.0 eq).
    
  • Catalyst:

    
     (0.5 eq) or DMF (cat. Vilsmeier-Haack conditions).
    
  • Solvent: Neat

    
     is preferred; Acetonitrile can be used as a co-solvent.
    

Detailed Protocol:

  • Setup: Flame-dry a round-bottom flask equipped with a reflux condenser and a

    
     drying tube (or 
    
    
    
    line).
  • Addition: Add the pyridone precursor (solid) to the flask. Carefully add

    
     (Caution: Exothermic). Add 
    
    
    
    if the substrate is stubborn.
  • Reaction: Heat the mixture to reflux (105°C) for 2–4 hours.

    • Monitoring: Monitor by TLC (frequent sampling required as the product can degrade). The reaction is complete when the starting pyridone spot disappears.

  • Quenching (Critical):

    • Cool the reaction mixture to room temperature.

    • Concentrate under reduced pressure to remove excess

      
       (use a rigorous trap).
      
    • Pour the thick residue slowly onto crushed ice with vigorous stirring. The temperature must be kept <10°C to prevent ester hydrolysis.

  • Isolation:

    • Adjust pH to ~3–4 using solid

      
       or saturated NaOAc solution. The "olate" or neutral phenol will precipitate.
      
    • Extract with Ethyl Acetate (3x) if precipitation is poor.

    • Dry over

      
      , filter, and concentrate.[4][5]
      
  • Purification: Recrystallization from MeOH/Ether or Flash Chromatography (DCM/MeOH).

Reaction Conditions & Optimization Table

ParameterRecommended ConditionWhy? (Causality)
Solvent Neat

Maximizes concentration of the chlorinating species; avoids solvent competition.
Temperature 100–110°C (Reflux)Required to overcome the activation energy of the tautomeric 4-pyridone to 4-chloro conversion.
Time 2–4 HoursProlonged heating leads to charring and ester hydrolysis.
Quench pH pH 3–5The zwitterion is most stable/insoluble near its isoelectric point. High pH hydrolyzes the ester; low pH protonates the N, increasing water solubility.
Additives

(0.5 eq)
Generates the highly reactive chlorophosphonium intermediate, accelerating the reaction.

Downstream Applications (Reaction Workflow)

The 4-chloro-3-olate scaffold is a versatile "switch" for introducing complexity.

Pathway A: Nucleophilic Aromatic Substitution ( )

The 4-chloro position is highly activated.

  • Reagents: Primary/Secondary Amines, Thiols, Phenols.

  • Conditions: DMF or DMSO,

    
     or 
    
    
    
    , 60–80°C.
  • Mechanism: Addition-Elimination. The 3-OH (if deprotonated to

    
    ) can actually deactivate the ring via electron donation, so careful pH control or transient protection (e.g., silylation) of the 3-OH might be needed for difficult nucleophiles.
    
Pathway B: O-Alkylation (3-OH)
  • Reagents: Alkyl halides (

    
    ), 
    
    
    
    , Acetone/DMF.
  • Selectivity: The 3-OH is more nucleophilic than the pyridine nitrogen in the presence of the electron-withdrawing ester and chlorine.

Pathway C: Suzuki-Miyaura Coupling
  • Reagents: Aryl Boronic Acids,

    
    , 
    
    
    
    , Dioxane/Water.
  • Note: The 4-Cl is reactive enough for Pd-catalyzed coupling, allowing the installation of aryl groups (common in drug scaffolds like Vadadustat).

Visual Workflow (Graphviz)

G Start Glycine Methyl Ester + Dimethyl Methoxymethylenemalonate Intermediate Enamine Intermediate Start->Intermediate Condensation (MeOH, Et3N) Pyridone Methyl 3-hydroxy-4-oxo-1,4-dihydropyridine-5-carboxylate (Precursor) Intermediate->Pyridone Cyclization (Dowtherm A, 250°C) Chlorination Chlorination (POCl3, reflux, 105°C) Pyridone->Chlorination Activation Product 4-chloro-5-(methoxycarbonyl)pyridin-3-olate (Target Scaffold) Chlorination->Product Quench (Ice/Water) & pH Adjust SNAr SnAr (Amination/Etherification) Replaces Cl Product->SNAr R-NH2 / R-OH Suzuki Suzuki Coupling Replaces Cl with Aryl Product->Suzuki Ar-B(OH)2, Pd(0) Alkylation O-Alkylation Modifies 3-OH Product->Alkylation R-X, Base

Caption: Synthesis and reactivity flow for 4-chloro-5-(methoxycarbonyl)pyridin-3-olate.

Safety & Handling (HSE)

  • Phosphorus Oxychloride (

    
    ):  Highly toxic and corrosive. Reacts violently with water to release HCl and Phosphoric acid. Protocol:  Quench excess 
    
    
    
    by slow addition to a large excess of ice. Do not add water to
    
    
    .
  • Skin Sensitization: Pyridine derivatives are potential sensitizers. Use double nitrile gloves.

  • Inhalation: The product is a powder that can be aerosolized. Weigh in a fume hood or glovebox.

References

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (General pyridine synthesis and reactivity principles).
  • Tyvorskii, V. I., et al. (1998).[6] "Synthesis of substituted 4-hydroxypyridines." Tetrahedron, 54(12), 2819-2826. Link

  • Patel, D. V., et al. (2009). "Synthesis of 4-chloro-3-substituted pyridines." Rasayan Journal of Chemistry, 2(4), 900-905.
  • Google Patents. (2012). "Method for synthesizing 4-chloro-pyridine derivatives." CN103360306A. Link

  • ChemicalBook. (2025).[7] "4-Chloro-3-hydroxypyridine Properties and Suppliers." Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of 4-Chloropyridine Substitution Reactions

Ticket ID: #4CP-OPT-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary: The Stability-Reactivity Paradox Welcome to the technical support center. If you are w...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #4CP-OPT-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The Stability-Reactivity Paradox

Welcome to the technical support center. If you are working with 4-chloropyridine, you are likely encountering a specific set of frustrations: the starting material turns into a black tar upon free-basing, or your yield is lost in the aqueous phase during workup.

The Core Challenge: 4-Chloropyridine exists in a "Stability-Reactivity Paradox."

  • High Reactivity: The 4-position is highly electrophilic due to the para-nitrogen, making it more reactive toward nucleophilic aromatic substitution (

    
    ) than 2-chloropyridine.
    
  • High Instability: The free base is also a nucleophile. It reacts with itself to form pyridyl-pyridinium polymers (the "black tar").[1]

This guide provides self-validating protocols to bypass these failure modes.

Module 1: The "Black Tar" Issue (Starting Material Stability)

User Issue:

"I neutralized 4-chloropyridine HCl to get the free base, but within minutes it turned into a dark, insoluble gum. My reaction yield is <10%."

Root Cause Analysis:

4-Chloropyridine free base undergoes rapid intermolecular self-quaternization. The nitrogen of one molecule attacks the C-4 position of another, displacing chloride. This triggers a chain reaction, forming a polypyridinium chloride polymer.

Mechanism Visualization

SelfPolymerization Start 4-Chloropyridine (Free Base) Inter Dimerization (N attacks C-4) Start->Inter T > 0°C pH > 7 Polymer Polypyridinium Chloride (Tar) Inter->Polymer Chain Propagation

Figure 1: The self-polymerization cascade of 4-chloropyridine free base.

Corrective Protocol: In-Situ Free Basing

Never isolate the free base. Use the stable Hydrochloride (HCl) salt and release the free base only in the presence of your nucleophile.

Protocol:

  • Suspend 4-chloropyridine HCl in your reaction solvent.

  • Add your Nucleophile (Amine/Thiol) first.[1]

  • Add Base (TEA, DIPEA, or

    
    ) last, immediately before heating.
    
  • Why this works: The nucleophile is present in high concentration to intercept the 4-chloropyridine as soon as it is deprotonated, outcompeting the self-polymerization reaction.

Module 2: Optimization (Classical Methods)

User Issue:

"My reaction works but proceeds slowly. I am using standard conditions (THF, Reflux)."

Optimization Matrix

The choice of solvent dictates the transition state energy. 4-Chloropyridine substitutions are sensitive to solvent polarity.

VariableRecommendationScientific Rationale
Solvent (Protic) Ethanol / n-Propanol Best for Amines. Protic solvents stabilize the leaving group (Cl-) and the transition state via H-bonding. They also solubilize the HCl salt.
Solvent (Aprotic) DMSO / NMP / DMF Best for Weak Nucleophiles. High dielectric constants dissociate ion pairs, increasing the nucleophilicity of the attacker.[1]
Temperature 120°C - 150°C

on unactivated pyridines has a high activation energy. Microwave irradiation is superior to thermal reflux (reaction times reduce from 12h to 20min).
Stoichiometry 1.0 eq Substrate : 2.5 eq Amine Use excess amine to act as both the nucleophile and the acid scavenger (proton sponge).[1]
Advanced Technique: Acid-Catalyzed

For weak nucleophiles (e.g., anilines), adding acid can increase yield.[1]

  • Concept: Protonating the pyridine nitrogen makes the ring highly electron-deficient (more electrophilic).[1]

  • Protocol: Use 4-chloropyridine HCl + Aniline (1.0 equiv) in water/ethanol without added base.[1] Heat to reflux. The acidic conditions activate the ring more than they deactivate the aniline.

Module 3: When Fails (Buchwald-Hartwig Switching)

User Issue:

"I am trying to couple a sterically hindered amine or an electron-poor aniline.


 yields are negligible."
Resolution:

Switch to Palladium-catalyzed cross-coupling. The mechanism changes from nucleophilic attack to oxidative addition/reductive elimination, bypassing the electronic limitations of the pyridine ring.

Decision Logic & Pathway

MethodSelection Input Input: Nucleophile Type Strong Strong Nucleophile (Aliphatic Amine, Thiol) Input->Strong Weak Weak/Hindered Nucleophile (Aniline, Amide) Input->Weak MethodA Method A: Classical SNAr Solvent: EtOH or DMSO Base: DIPEA Temp: 120°C Strong->MethodA Preferred MethodB Method B: Buchwald-Hartwig Cat: Pd2(dba)3 + BINAP Base: NaOtBu Solvent: Toluene Weak->MethodB Required

Figure 2: Decision matrix for selecting between thermal substitution and metal catalysis.

Recommended Catalytic System:

  • Catalyst:

    
     (1-2 mol%) or 
    
    
    
    .[1]
  • Ligand: BINAP or Xantphos (Chelating ligands prevent catalyst poisoning by the pyridine nitrogen).[1]

  • Base:

    
     or 
    
    
    
    .[1]
  • Reference: This system is validated for halopyridines in Organic Syntheses and key literature [1, 2].[1]

Module 4: Workup & Isolation (The "Water Trap")

User Issue:

"TLC shows full conversion, but I recover nothing after extraction. The product seems to be stuck in the aqueous layer."

Root Cause:

4-Aminopyridine derivatives are highly polar and often water-soluble, especially if partially protonated. Standard EtOAc/Water extraction at neutral pH often fails.

The "pH Switch" Protocol

You must exploit the basicity of the pyridine nitrogen (


 for 4-aminopyridines).
  • Evaporation: Do not pour the reaction mixture directly into water. Evaporate the reaction solvent (EtOH/DMF) first to a minimum volume.[1]

  • Acid Wash (Optional): Dissolve residue in 1M HCl and wash with DCM.[1] This removes non-basic impurities (the product stays in water as the salt).[1]

  • The Critical Step (Basification):

    • Cool the aqueous phase to 0°C.

    • Basify to pH > 12 using NaOH (pellets or 5M solution). Note: Mild bases like bicarbonate are insufficient to fully deprotonate 4-aminopyridines.

  • Extraction:

    • Use DCM:Isopropanol (3:1) or Chloroform:Isopropanol (3:1) as the organic solvent.[1] Pure EtOAc is often too non-polar.[1]

    • Perform 3-4 extractions.

  • Salting Out: Saturate the aqueous layer with NaCl to force the organic product out (Hofmann effect).[1]

References

  • Buchwald-Hartwig Optimization: Paul, F., Patt, J., & Hartwig, J. F. (1994).[1] Palladium-catalyzed formation of carbon-nitrogen bonds.[2] Reaction of aryl halides with primary, secondary, and tertiary amines.[1] Journal of the American Chemical Society, 116(13), 5969–5970.[1] Link[1]

  • Catalysis for Pyridines: Wagaw, S., & Buchwald, S. L. (1996).[1] The Synthesis of Aminopyridines: A Method Employing Palladium-Catalyzed Carbon-Nitrogen Bond Formation.[2] The Journal of Organic Chemistry, 61(21), 7240–7241.[1] Link[1]

  • Self-Polymerization Mechanism: Wibaut, J. P., & Broekman, F. W. (1939).[1] The polymerization of 4-chloropyridine.[3] Recueil des Travaux Chimiques des Pays-Bas, 58, 885.[1]

  • SNAr Kinetics: Terrier, F. (2013).[1] Modern Nucleophilic Aromatic Substitution. Wiley-VCH. (Chapter 2: Activation by Aza groups).

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Pyridine Intermediates: Sodium Salt vs. Free Acid

In the synthesis of active pharmaceutical ingredients (APIs), the selection of intermediates is a critical decision that influences reaction efficiency, product purity, and scalability. Pyridine derivatives are a vital c...

Author: BenchChem Technical Support Team. Date: February 2026

In the synthesis of active pharmaceutical ingredients (APIs), the selection of intermediates is a critical decision that influences reaction efficiency, product purity, and scalability. Pyridine derivatives are a vital class of heterocyclic compounds, integral to the structure of numerous drugs.[1][2][3][4] A key consideration for researchers is whether to use these intermediates in their sodium salt or free acid form. This guide offers an in-depth comparison to aid in making an informed choice that optimizes synthetic outcomes.

Core Distinctions: Solubility and Basicity

The primary difference between a pyridine-based free acid and its sodium salt lies in the protonation state of an acidic functional group, typically a carboxylic acid. The free acid form contains a protonated carboxylic acid group (-COOH), while the sodium salt has a deprotonated carboxylate group (-COO⁻Na⁺). This seemingly minor variation leads to significant differences in their physicochemical properties.

The lone pair of electrons on the nitrogen atom in the pyridine ring confers basic properties, allowing it to accept a proton.[5][6] However, the overall properties of the intermediate are heavily influenced by the acidic functional group.

Figure 1: The reversible conversion between the free acid and sodium salt forms of a pyridine intermediate is governed by pH.

Solubility: A Critical Factor for Reaction Design

The most significant practical difference between the two forms is their solubility. The choice of solvent is paramount in achieving a homogeneous reaction mixture, which is often crucial for optimal reaction kinetics and minimizing byproduct formation.

Key Insight: Sodium salts of pyridine carboxylic acids generally exhibit much higher solubility in polar protic solvents like water, whereas the free acid forms are typically more soluble in organic solvents.[7] This is because the ionic nature of the sodium salt allows for favorable ion-dipole interactions with polar solvent molecules.[8]

Experimental Protocol: Comparative Solubility Assessment

Objective: To quantitatively compare the solubility of a pyridine free acid and its sodium salt in both an aqueous and an organic solvent.

Materials:

  • Pyridine-3-carboxylic acid (Nicotinic acid)

  • Sodium 3-pyridinecarboxylate (Sodium nicotinate)

  • Deionized water

  • Dichloromethane (DCM)

  • 25°C shaking incubator

  • Analytical balance and filtration apparatus (0.45 µm filter)

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Create saturated solutions by adding an excess amount of the pyridine compound (free acid or sodium salt) to a known volume of the solvent (water or DCM) in a sealed container.

  • Agitate the mixtures in a shaking incubator at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.[9]

  • Carefully extract a sample of the supernatant, ensuring no solid particles are transferred.

  • Filter the sample through a 0.45 µm syringe filter to remove any remaining solids.

  • Dilute the filtered solution with an appropriate solvent and determine the concentration of the dissolved compound using a calibrated HPLC method.

  • Perform this procedure for both the free acid and sodium salt in both water and DCM.

Expected Data Summary:
CompoundSolventExpected Solubility at 25°C
Pyridine-3-carboxylic acidWaterModerately soluble[10]
Sodium 3-pyridinecarboxylateWaterHighly soluble[8]
Pyridine-3-carboxylic acidDCMSoluble
Sodium 3-pyridinecarboxylateDCMSparingly soluble

Analysis: The results will likely demonstrate a stark contrast in solubility profiles. For reactions conducted in aqueous media, such as certain biocatalytic transformations or specific coupling reactions, the high aqueous solubility of the sodium salt is a significant advantage.[11] This can simplify the reaction setup by avoiding the need for co-solvents and can also facilitate easier downstream processing.

Stability and Handling Considerations

The physical properties and stability of the intermediate can have a substantial impact on its handling and storage.

  • Hygroscopicity: Sodium salts, due to their ionic nature, are often hygroscopic, meaning they readily absorb moisture from the air.[12][13][14] This can be a challenge in large-scale manufacturing where precise measurements are critical. Therefore, sodium salts require storage in a controlled, low-humidity environment.[14]

  • Physical Form: Free acids typically exist as crystalline solids with sharp, well-defined melting points, which can serve as an indicator of purity. In contrast, sodium salts may not have a distinct melting point and can decompose at elevated temperatures.

  • pH Sensitivity: The stability of both forms is dependent on the pH of the environment. In acidic conditions, the sodium salt will convert to the free acid, which may precipitate if its solubility limit is exceeded. Conversely, in a basic environment, the free acid will be deprotonated to form the salt.[15]

G Start Initiate Synthesis Planning Decision Is the intended reaction medium aqueous? Start->Decision UseSodiumSalt Consider the Sodium Salt Decision->UseSodiumSalt Yes UseFreeAcid Consider the Free Acid Decision->UseFreeAcid No CheckSolubility Verify solubility in the specific solvent system UseSodiumSalt->CheckSolubility UseFreeAcid->CheckSolubility CheckStability Assess hygroscopicity and pH stability requirements CheckSolubility->CheckStability FinalSelection Select Optimal Intermediate Form CheckStability->FinalSelection

Figure 2: A decision-making workflow for selecting the appropriate form of a pyridine intermediate based on key experimental parameters.

Impact on Reactivity in Synthetic Transformations

The choice between the free acid and sodium salt can have a direct effect on the reactivity and outcome of a chemical reaction.

Case Study: Amide Bond Formation

A frequent transformation involving pyridine carboxylic acids is the formation of an amide bond. This reaction typically necessitates the activation of the carboxylic acid, often achieved with reagents like thionyl chloride (SOCl₂) or carbodiimides such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC).[16]

  • Using the Free Acid: The free acid is the requisite starting material for activation with reagents like SOCl₂ to form an acyl chloride, a highly reactive species for amidation.[17] Similarly, for carbodiimide-mediated couplings, the free acid is the standard substrate.[16]

  • Using the Sodium Salt: If beginning with the sodium salt, an initial acidification step is required to convert it to the free acid before proceeding with the activation.[18] This additional step can potentially lower the overall yield and reduce process efficiency. While direct activation of the carboxylate is possible with some coupling reagents, it is generally less efficient for standard amide bond formations.[18]

Experimental Protocol: Comparative Amide Coupling

Objective: To compare the overall efficiency of an amide coupling reaction starting from the free acid versus the sodium salt.

Reaction: Pyridine-3-carboxylic acid or Sodium 3-pyridinecarboxylate + Aniline → N-Phenylnicotinamide (using EDC and an additive like 1-Hydroxybenzotriazole (HOBt)).

Procedure (starting with Free Acid):

  • In a suitable organic solvent (e.g., N,N-Dimethylformamide - DMF), dissolve the Pyridine-3-carboxylic acid, Aniline, and HOBt.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Add EDC in portions and allow the reaction to stir at room temperature for 12-24 hours.

  • Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, perform an aqueous workup to isolate the product.

  • Purify the product if necessary and calculate the reaction yield.

Procedure (starting with Sodium Salt):

  • Dissolve the Sodium 3-pyridinecarboxylate in water.

  • Acidify the solution with an acid such as 1M HCl to a pH of approximately 3-4 to precipitate the free acid.

  • Isolate the precipitated Pyridine-3-carboxylic acid by filtration, wash with cold water, and dry thoroughly.

  • Proceed with the amide coupling as detailed in the procedure for the free acid.

  • Calculate the overall yield based on the initial amount of the sodium salt.

Expected Outcome: The synthetic route starting directly from the free acid is anticipated to provide a higher overall yield and a more streamlined workflow by eliminating the need for the initial acidification and isolation steps.

Conclusions and Recommendations

The decision to use a sodium salt or a free acid pyridine intermediate is not a one-size-fits-all scenario. The optimal choice is contingent upon the specific demands of the synthetic step and the overall process design.

Summary of Key Considerations:
FactorFavor Sodium SaltFavor Free Acid
Reaction Solvent Aqueous or highly polar protic solventsOrganic, less polar solvents
Reaction Type Biocatalytic processes, reactions needing high aqueous solubilityAcyl chloride formation, standard amide couplings
Handling & Storage Requires a controlled, low-humidity environmentGenerally less hygroscopic and easier to handle
Process Efficiency When it can be used directly in an aqueous solutionWhen it is the direct reactant, avoiding extra steps

By methodically evaluating the interplay of solubility, stability, and reactivity, researchers and drug development professionals can make a strategic selection of the most suitable form of their pyridine intermediates. This will ultimately contribute to the development of more efficient, robust, and scalable synthetic processes.

References

  • Vertex AI Search. (2026, February 12).
  • Vertex AI Search. (2025, August 30).
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  • BriefingWire. (2026, February 10). Pyridine Derivative Market Grows with Expanding Applications in Pharmaceuticals and Agrochemicals.
  • Patel, R., et al. (2021, October 13). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. PMC.
  • Sarchem Labs. Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis.
  • Wang, G., et al. (2013, August 13). Laboratory Study on the Hygroscopic Behavior of External and Internal C2–C4 Dicarboxylic Acid–NaCl Mixtures.
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  • SynArchive.
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  • NCSU Libraries.
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  • Molecules.
  • Benchchem. Addressing the stability and hygroscopicity of pyridinium salts.
  • NASA Astrophysics Data System. The Stability of Pyridine and Its Derivatives upon Chemical Attack under the Conditions of Primitive Earth.
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  • Inorganic Chemistry. (2004, August 13). Reactivity of Pyridine-2,4,6-tricarboxylic Acid toward Zn(II) Salts under Different Reaction Conditions.
  • StudySmarter. (2023, October 21). Pyridine: Uses, Structure & pKa - Organic Chemistry.
  • Chemistry LibreTexts. (2021, May 22). 2.
  • CrystEngComm. Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid.
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  • PubMed. (2004, September 6). Reactivity of pyridine-2,4,6-tricarboxylic acid toward Zn(II) salts under different reaction conditions.
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  • The Journal of Organic Chemistry. (2013, April 16). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3.
  • GOV.UK. (2015, October 15). Pyridine: incident management.
  • Australian Government Department of Health. (2017, June 30). 2-Pyridinethiol, 1-oxide, sodium salt: Human health tier II assessment.
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Comparative

A Comparative Guide to Quality Control Standards for 4-chloro-5-(methoxycarbonyl)pyridin-3-olate

Introduction In the landscape of modern drug discovery and development, the quality of starting materials and intermediates is paramount. Heterocyclic compounds, particularly pyridine derivatives, form the structural cor...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery and development, the quality of starting materials and intermediates is paramount. Heterocyclic compounds, particularly pyridine derivatives, form the structural core of countless pharmaceuticals, prized for their versatile chemical properties.[1][2] 4-chloro-5-(methoxycarbonyl)pyridin-3-olate is one such building block, a substituted pyridine with functional groups poised for diverse synthetic transformations. Its utility in the synthesis of complex active pharmaceutical ingredients (APIs) necessitates a robust and well-defined quality control (QC) framework to ensure the consistency, safety, and efficacy of the final drug product.

This guide provides an in-depth comparison of analytical methodologies for the quality control of 4-chloro-5-(methoxycarbonyl)pyridin-3-olate. Moving beyond a simple checklist of tests, we will explore the causality behind method selection, describe self-validating experimental systems, and provide actionable protocols for researchers, scientists, and drug development professionals. The objective is to establish a comprehensive QC strategy that guarantees the identity, purity, and stability of this critical intermediate.

Part 1: Core QC Parameters: A Methodological Comparison

The quality control of a pharmaceutical intermediate like 4-chloro-5-(methoxycarbonyl)pyridin-3-olate rests on a foundation of orthogonal analytical techniques. Each method provides a unique piece of the quality puzzle. Here, we compare the most critical techniques for the essential QC attributes.

Identity and Structural Confirmation

Verifying the chemical structure is the most fundamental QC test. An incorrect structure or the presence of isomers can lead to failed syntheses and potentially toxic impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Unquestionably the gold standard for structural elucidation, ¹H and ¹³C NMR provide an atomic-level map of the molecule. For 4-chloro-5-(methoxycarbonyl)pyridin-3-olate, ¹H NMR would confirm the presence and connectivity of the aromatic proton, the methoxy group protons, and the hydroxyl proton, with chemical shifts and coupling patterns unique to this specific substitution pattern. Many commercial suppliers of chemical reagents confirm the structure using ¹H NMR.[3][4]

  • Mass Spectrometry (MS): Typically coupled with Liquid Chromatography (LC-MS), this technique provides the molecular weight of the compound, offering a primary confirmation of its identity.[4] High-resolution mass spectrometry (HRMS) can further provide the elemental composition, adding another layer of confidence.

  • Infrared (IR) Spectroscopy: IR is a rapid and effective method for confirming the presence of key functional groups. For this molecule, one would expect to see characteristic stretches for the C=O of the ester, the aromatic C=C and C=N bonds of the pyridine ring, and the broad O-H of the hydroxyl group.

Table 1: Comparison of Techniques for Identity Confirmation

TechniqueInformation ProvidedStrengthsLimitations
NMR (¹H, ¹³C) Detailed atomic connectivity, isomer differentiationDefinitive structural confirmation, quantitative capability (qNMR)[5]Lower sensitivity, requires higher sample amount, more expensive instrumentation
LC-MS Molecular weight, elemental composition (HRMS)High sensitivity, suitable for complex mixtures, confirms MWDoes not provide connectivity, cannot distinguish structural isomers
IR Spectroscopy Presence of functional groupsFast, inexpensive, simple sample preparationProvides limited structural detail, not suitable for complex mixtures

For unambiguous identification, a combination of NMR and MS is the industry-standard approach, as often seen in Certificates of Analysis (CoA) for pharmaceutical-grade compounds.[3][4]

Purity and Impurity Profiling

Purity is a critical quality attribute that directly impacts the safety and efficacy of the final API. The goal is not only to quantify the main compound but also to detect, identify, and quantify any impurities.

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse for purity analysis in the pharmaceutical industry.[3][4][6] A reversed-phase HPLC method using a C18 column with a UV detector is the standard approach. It excels at separating the main compound from structurally related impurities, such as those arising from starting materials, side reactions, or degradation. A purity level of >99% is often required for pharmaceutical intermediates.[1]

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): While HPLC-UV is excellent for quantifying known impurities, LC-MS/MS is the definitive tool for identifying unknown peaks in a chromatogram.[7][8] It provides both the retention time and the mass-to-charge ratio of an impurity, which is often sufficient to deduce its structure, especially when analyzing potential by-products from the synthetic route.[6][7]

  • Gas Chromatography (GC): GC is primarily used for analyzing volatile and thermally stable compounds. While it can be used for purity, it is less suitable for a polar, relatively non-volatile molecule like 4-chloro-5-(methoxycarbonyl)pyridin-3-olate. Its primary role in this context is for the analysis of residual solvents.

Table 2: Comparison of Techniques for Purity & Impurity Analysis

TechniquePrimary ApplicationStrengthsLimitations
HPLC-UV Purity determination, quantification of known impuritiesRobust, reproducible, highly quantitative, widely availableRequires chromophores for detection, limited identification capability
LC-MS/MS Identification of unknown impurities, trace analysisExtremely sensitive and specific, provides structural informationMore complex, quantification can be challenging without reference standards
GC-FID Residual solvent analysis, volatile impuritiesExcellent for volatile compounds, highly sensitive to hydrocarbonsNot suitable for non-volatile or thermally labile compounds
Workflow for Impurity Identification and Control

A systematic approach is essential for managing impurities. The workflow below illustrates a standard process in pharmaceutical development, ensuring that all potential impurities are assessed and controlled.

G cluster_0 Impurity Management Workflow Synthesis Synthesize Batch of 4-chloro-5-(methoxycarbonyl)pyridin-3-olate HPLC Analyze by HPLC-UV for Purity Profile Synthesis->HPLC Detect Detect Impurities >0.1% HPLC->Detect Purity <99.5%? Identify Identify Impurity Structure (LC-MS/MS, NMR) Detect->Identify Toxicology Toxicological Assessment Identify->Toxicology Specification Set Specification Limit for Impurity Toxicology->Specification

Caption: A typical workflow for the detection, identification, and control of process-related impurities.

Physicochemical Characterization

These tests provide essential information about the material's physical properties and the presence of non-structural contaminants.

  • Appearance: A visual inspection for color and form (e.g., "White to off-white solid") is a simple but critical first-pass QC check.[3][4]

  • Water Content by Karl Fischer Titration: Water can act as a catalyst for degradation or interfere with subsequent reaction stoichiometry. Karl Fischer titration is the specific and accurate method for quantifying water content, far superior to "loss on drying," which also measures volatile solvents. A maximum limit, often below 0.5%, is a typical specification.

  • Residual Solvents by Headspace GC: Solvents used in the final purification steps can remain in the material. Since many solvents have known toxicities, their levels are strictly controlled by regulatory guidelines (e.g., ICH Q3C). Headspace Gas Chromatography (GC-HS) is the standard method for this analysis.

Part 2: Protocol Deep Dive: A Self-Validating HPLC Purity Method

Here we provide a detailed protocol for a gradient reversed-phase HPLC method. The inclusion of validation principles is what makes the system "self-validating," ensuring that the data generated is reliable and accurate.

Objective: To determine the purity of 4-chloro-5-(methoxycarbonyl)pyridin-3-olate and quantify related impurities by area percent.

Methodology:

  • Instrumentation & Columns:

    • System: HPLC with a gradient pump, autosampler, column thermostat, and UV/Vis or Diode Array Detector (DAD).

    • Column: Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm particle size (or equivalent). Causality: A C18 stationary phase provides excellent hydrophobic retention for aromatic compounds, while the 150 mm length offers a good balance between resolution and run time.

  • Reagents and Sample Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water. Causality: The acid protonates silanols on the silica backbone, reducing peak tailing, and provides protons for better ionization in MS if used.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Causality: Acetonitrile is a common organic modifier with a low UV cutoff and is compatible with MS.

    • Sample Diluent: 50:50 Acetonitrile:Water.

    • Sample Preparation: Accurately weigh ~10 mg of the compound into a 100 mL volumetric flask. Dissolve and dilute to volume with the sample diluent to achieve a concentration of 0.1 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C. Causality: Maintaining a constant temperature ensures reproducible retention times.

    • Detection Wavelength: 254 nm. Causality: This is a common wavelength for aromatic compounds. A DAD can be used to scan across a range to find the optimal absorbance maximum.

    • Injection Volume: 10 µL

    • Gradient Program:

      Time (min) % Mobile Phase B
      0.0 10
      20.0 90
      25.0 90
      25.1 10

      | 30.0 | 10 |

  • Method Validation Principles (Trustworthiness):

    • Specificity: Inject a blank (diluent) to ensure no interfering peaks. Spike the sample with known potential impurities to demonstrate separation.

    • Linearity: Prepare a series of solutions of a reference standard at different concentrations (e.g., 0.01 to 0.2 mg/mL) and plot the peak area versus concentration to demonstrate a linear relationship (R² > 0.999).

    • Accuracy: Analyze samples with a known amount of spiked impurity and calculate the percent recovery.

    • Precision: Perform repeat injections of the same sample (repeatability) and have different analysts run the method on different days (intermediate precision) to check for consistency (RSD < 2%).

Part 3: Data Interpretation and Acceptance Criteria

All analytical data must be compared against pre-defined specifications. A batch of material is released only if all criteria are met.

QC Decision Workflow

The following diagram illustrates the logical flow for batch release based on QC testing. An Out of Specification (OOS) result triggers a formal investigation to determine the root cause.

G start Receive Batch test Perform QC Tests (HPLC, NMR, KF, etc.) start->test spec All Results Meet Specification? test->spec pass Pass: Release Batch spec->pass Yes fail Fail: Initiate OOS Investigation spec->fail No

Caption: A simplified decision-making workflow for QC batch release.

Table 3: Example Certificate of Analysis Specifications

This table provides a typical set of specifications for a high-quality batch of 4-chloro-5-(methoxycarbonyl)pyridin-3-olate intended for use in pharmaceutical development.

TestMethodSpecification
Appearance VisualWhite to off-white solid
Identity ¹H NMRConforms to structure[3][4]
Identity LC-MSMolecular weight consistent with structure[3]
Purity HPLC (Area %)≥ 99.0%[1]
Any single unknown impurity HPLC (Area %)≤ 0.10%
Water Content Karl Fischer≤ 0.5%
Residual Solvents GC-HSMeets ICH Q3C limits

Conclusion

The quality control of 4-chloro-5-(methoxycarbonyl)pyridin-3-olate is a multi-faceted process that relies on a suite of orthogonal analytical techniques. A robust QC strategy, as outlined in this guide, does not merely generate data but provides a comprehensive understanding of the material's quality. By combining definitive structural elucidation by NMR, high-resolution purity and impurity analysis by HPLC and LC-MS, and characterization of physical properties, researchers can ensure the integrity of their starting materials. This rigorous approach is fundamental to achieving reproducible scientific outcomes and is a non-negotiable component in the path to developing safe and effective medicines.

References

  • India | Pyridine (Quality Control) Order, 2020. (2020). World Trade Organization. [Link]

  • The Role of Pyridine Derivatives in Modern Pharmaceutical Synthesis. (2026). Pharmaffiliates. [Link]

  • Pyridine Derivatives Suppliers | Agro & Fine Chemicals. Pure Synth. [Link]

  • Pyridine and Pyridine Derivatives Market Report, Industry and Market Size & Revenue, Share, Forecast 2024–2030. (2024). LinkedIn. [Link]

  • Sources of impurities - Investigation of 4-(2-chlorophenyl)-3-ethoxycarbonyl-5-methoxycarbonyl-6-methyl-2-[(2- phthalimidoethoxy)methyl]-1,4-dihydropyridine traces formation during the synthesis of amlodipine besylate. (2018). ResearchGate. [Link]

  • CERTIFIED REFERENCE MATERIAL CERTIFICATE OF ANALYSIS. National Measurement Institute, Australia. [Link]

  • The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. (2019). MDPI. [Link]

  • Certificate of Analysis - Pyridine, 99+%, ACS reagent. Acros Organics. [Link]

  • Analytical Chemistry. Biopharm. [Link]

  • A review on synthesis and characterization of impurities. (2022). World Journal of Pharmaceutical Research. [Link]

  • Identification and synthesis of impurities formed during sertindole preparation. (2011). Beilstein Journal of Organic Chemistry. [Link]

  • Method for synthesizing prucalopride impurity.

Sources

Validation

Crystal Engineering of Substituted Sodium Pyridin-3-olates: A Comparative Structural Guide

Executive Summary Substituted sodium pyridin-3-olates represent a critical class of coordination compounds utilized in catalysis, metal-organic frameworks (MOFs), and pharmaceutical salt formation. Unlike their neutral p...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary Substituted sodium pyridin-3-olates represent a critical class of coordination compounds utilized in catalysis, metal-organic frameworks (MOFs), and pharmaceutical salt formation. Unlike their neutral parent compounds (pyridin-3-ols), these salts exhibit distinct polymeric architectures driven by Na⁺···O and Na⁺[1]···N interactions. This guide provides a technical analysis of their crystal structures, comparing them against free acid forms and potassium alternatives to aid researchers in ligand design and solid-state optimization.

Structural Dynamics & Coordination Modes[1][2]

The performance of sodium pyridin-3-olates in solid-state applications is dictated by the amphoteric nature of the pyridin-3-ol core and the coordination flexibility of the sodium ion.

The Chelation Effect

In substituted derivatives (e.g., 2-methyl or 6-bromo variants), the deprotonated oxygen (


) acts as a hard donor. Sodium (

), being a hard acid, preferentially binds to this oxygen. However, the adjacent nitrogen atom allows for

or

bridging modes, often resulting in:
  • 1D Infinite Chains: Common in sterically hindered derivatives where bulky substituents (e.g.,

    
     at position 2) prevent sheet formation.
    
  • 2D Layered Networks: Observed in less hindered systems where

    
     can adopt a distorted octahedral geometry, bridging multiple ligands and water molecules.
    
  • Hydrophilic Channels: The formation of stable hydrates (mono- or dihydrates) is typical, where water molecules bridge

    
     centers, stabilizing the lattice against desolvation.
    
Mechanistic Diagram: Coordination Topology

The following diagram illustrates the structural hierarchy formed by these salts.

G Ligand Substituted Pyridin-3-olate Na_Ion Sodium Ion (Na+) Ligand->Na_Ion Deprotonation Coord_Mode Coordination Geometry (Octahedral/Prismatic) Na_Ion->Coord_Mode Electrostatic Interaction Sterics Substituent Bulk (e.g., 2-Me, 6-Br) Sterics->Coord_Mode Restricts Geometry Outcome_1 1D Polymeric Chain (High Solubility) Coord_Mode->Outcome_1 High Steric Hindrance Outcome_2 2D Sheet/Layer (High Stability) Coord_Mode->Outcome_2 Low Steric Hindrance Outcome_3 Discrete Dimer (Rare/Steric Clash) Coord_Mode->Outcome_3 Extreme Bulk

Figure 1: Structural outcomes based on steric substitution patterns in sodium pyridin-3-olates.

Comparative Analysis: Na-Salts vs. Alternatives

When selecting a solid form for drug development or catalysis, the choice between the Sodium salt, Potassium salt, or Free Acid is pivotal.

Table 1: Physicochemical Performance Matrix
FeatureSodium Pyridin-3-olate Potassium Pyridin-3-olate Free Pyridin-3-ol (Neutral)
Crystal Habit Plates or Needles (Layered)Blocky (Often 3D networks)Prisms (H-bond networks)
Coordination No. Typically 6 (Octahedral)Typically 7-8 (Irregular)N/A (Molecular Crystal)
Hygroscopicity Moderate (Forms stable hydrates)High (Deliquescent)Low (Non-hygroscopic)
Solubility (H₂O) High (>100 mg/mL)Very High (>500 mg/mL)Moderate (<50 mg/mL)
Melting Point >250°C (Decomposes)>300°C (Decomposes)168–170°C (Distinct melt)
Density ~1.4 – 1.6 g/cm³~1.3 – 1.5 g/cm³~1.2 g/cm³
Critical Insight: The "Sodium Advantage"

While potassium salts often offer higher solubility due to lower lattice energy (larger ionic radius), they are frequently deliquescent , absorbing moisture until they dissolve in it. Sodium salts strike a balance: they form stable hydrates (e.g., dihydrates) that remain solid at ambient humidity, making them superior for pharmaceutical handling and shelf-life stability [1, 4].

Experimental Protocol: Synthesis & Crystallization

Reliable structural analysis requires high-quality single crystals. The following protocol is designed to minimize carbonate contamination and control hydration state.

Reagents
  • Substituted Pyridin-3-ol (e.g., 2-methylpyridin-3-ol)

  • Sodium Methoxide (NaOMe) or Sodium Hydroxide (NaOH)

  • Anhydrous Methanol (MeOH)

  • Diethyl Ether or Acetonitrile (Anti-solvent)

Workflow Diagram

Protocol Start Start: Ligand Dissolution Base Add 1.0 eq NaOMe (Under N2) Start->Base React Reflux 2h (Clear Solution) Base->React Filter Filter (0.2 µm) Remove Carbonates React->Filter Cryst Vapor Diffusion (MeOH / Et2O) Filter->Cryst XRay SC-XRD Analysis Cryst->XRay

Figure 2: Optimized crystallization workflow for moisture-sensitive sodium olates.

Step-by-Step Methodology
  • Neutralization (Inert Atmosphere):

    • Dissolve 1.0 mmol of the substituted pyridin-3-ol in 5 mL of anhydrous methanol under a nitrogen atmosphere.

    • Add 1.0 mmol of Sodium Methoxide (solid or 25% solution). Note: Using NaOH introduces water, which forces the formation of hydrates. Use NaOMe for anhydrous searches.

    • Stir at room temperature for 30 minutes. The solution should be clear.

  • Filtration:

    • Pass the solution through a 0.2 µm PTFE syringe filter to remove any insoluble sodium carbonate or dust nuclei that could impede single-crystal growth.

  • Crystallization (Vapor Diffusion):

    • Transfer the filtrate into a small inner vial (4 mL).

    • Place this vial inside a larger jar (20 mL) containing 10 mL of diethyl ether or acetonitrile.

    • Seal the outer jar tightly. The anti-solvent (ether) will slowly diffuse into the methanol, lowering solubility gradually.

    • Alternative: For hydrate screening, expose the methanolic solution to ambient air (slow evaporation) to allow moisture uptake.

  • Harvesting:

    • Crystals typically appear within 2-5 days. Harvest immediately and coat in Paratone oil to prevent dehydration/weathering during X-ray mounting.

Applications & Causality

Why Choose Sodium Pyridin-3-olates?
  • Pharmaceutical Co-Crystals & Salts: Many drug candidates contain pyridin-3-ol motifs. Converting these to sodium salts significantly improves dissolution rates (solubility) without compromising chemical stability. The sodium ion acts as a "hard" anchor, organizing the molecules into hydrophilic channels that facilitate water entry during dissolution [5].

  • Catalytic Ligands: In cross-coupling reactions, the electron-rich nature of the olate oxygen increases the basicity of the pyridine nitrogen. When coordinated to transition metals, these ligands can stabilize high-oxidation states. The sodium salt serves as a clean, halide-free precursor for transmetallation [6].

Troubleshooting Crystal Quality
  • Problem: Twinning or polycrystalline aggregates.

    • Cause: Nucleation rate too fast.

    • Fix: Reduce concentration by 50% or switch to a less volatile anti-solvent (e.g., Isopropanol instead of Ether).

  • Problem: Opaque/Weathered crystals.

    • Cause: Loss of lattice water (efflorescence).

    • Fix: Maintain the mother liquor around the crystal during mounting or cool the crystal stream to 100K immediately.

References

  • Forsyth, C. M., Dean, P. M., & MacFarlane, D. R. (2007).[1] Sodium pyridine-3-carboxylate.[1] Acta Crystallographica Section C. Link

  • ChemScene. (2025). Sodium pyridin-3-olate Product Data and Properties. Link

  • Lüdeker, D., & Briel, T. (2021). Improving API Solubility by Salt and Cocrystal Formation. Merck Millipore Whitepaper. Link

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. Link

  • GSC Biological and Pharmaceutical Sciences. (2025). API Salt Selection: A Classical but Evolving Approach in Modern Drug Development. Link

  • MDPI. (2022). Preparation of Substituted Pyridines via a Coupling of β-Enamine Carbonyls. Link

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Sodium 4-chloro-5-(methoxycarbonyl)pyridin-3-olate

Executive Summary & Risk Context Sodium 4-chloro-5-(methoxycarbonyl)pyridin-3-olate (CAS: 2059140-65-5) is a critical heterocyclic intermediate, primarily utilized in the synthesis of Hypoxia-Inducible Factor Prolyl Hydr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Context

Sodium 4-chloro-5-(methoxycarbonyl)pyridin-3-olate (CAS: 2059140-65-5) is a critical heterocyclic intermediate, primarily utilized in the synthesis of Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) inhibitors like Roxadustat.

As a Senior Application Scientist, I must emphasize that while this specific salt form stabilizes the parent pyridine ring, it introduces unique handling challenges. Unlike the liquid pyridine base, this sodium salt is typically a hygroscopic, electrostatic powder . The primary risks are not just chemical toxicity, but particulate inhalation and contact dermatitis .

The Core Directive: Treat this compound as an Occupational Exposure Band (OEB) 3 substance. This means it is moderately toxic and highly potent. Your safety protocol must prioritize dust containment over simple barrier protection.

Hazard Identification & Mechanism

Before selecting PPE, you must understand the causality of the hazard.

Hazard ClassMechanism of ActionCritical Consequence
Acute Toxicity (Inhalation) Pyridine rings with halogen substituents (Cl) can act as mucous membrane irritants. The salt form increases solubility, potentially aiding absorption across moist membranes (lungs/eyes).Respiratory sensitization; chemical pneumonitis if high dust load is inhaled.
Skin/Eye Irritation The compound hydrolyzes in moisture (sweat/tears) to release the free phenol/acid and potentially trace HCl if degraded.Chemical burns or severe dermatitis. Sodium salts are often basic (pH > 9 in solution).
Physical Hazard Electrostatic accumulation during weighing.Powder dispersal (aerosolization) leading to area contamination.

Personal Protective Equipment (PPE) Matrix

Do not rely on generic "lab safety" rules. Use this tiered protection strategy designed for pharmaceutical intermediates.

Tier 1: Respiratory Protection (The Primary Barrier)
  • Standard Operation: Work must be performed in a Class II, Type A2 Biosafety Cabinet or a Certified Chemical Fume Hood with a face velocity of 80–100 fpm.

  • Outside Containment (Spill/Maintenance): Use a PAPR (Powered Air Purifying Respirator) with HEPA filters (P100).

    • Why? N95 masks are insufficient for fine chemical powders due to poor facial seal under movement.

Tier 2: Dermal Protection (Glove Logic)
  • Material: Nitrile (Acrylonitrile Butadiene Rubber).

  • Specification: Minimum thickness 0.11 mm (4 mil) for standard handling; 0.20 mm (8 mil) for prolonged contact.

  • Protocol: Double-gloving is mandatory.

    • Inner Glove: Bright color (e.g., orange/purple) to act as a breach indicator.

    • Outer Glove: Standard blue nitrile. Change immediately upon contamination.[1][2]

    • Causality: Pyridine derivatives have high permeation rates. Double gloving increases breakthrough time from ~15 mins to >4 hours.

Tier 3: Ocular & Body Defense[3][4]
  • Eyes: Chemical Splash Goggles (Indirect Vent). Safety glasses are unacceptable due to the risk of airborne dust entering from the side.

  • Body: Tyvek® Lab Coat or disposable sleeve covers (polyethylene) over a standard cotton coat.

    • Why? Cotton fibers trap dust, turning your lab coat into a secondary exposure source.

Operational Workflow: Step-by-Step

This protocol integrates safety into the experimental workflow to ensure self-validation.

Phase A: Weighing & Transfer (Highest Risk)
  • Static Neutralization: Place an ionizing bar or anti-static gun inside the balance enclosure.

    • Reason: The sodium salt is prone to static cling. Static discharge can "pop" the powder, creating an invisible aerosol cloud.

  • Tare External: Tare your weighing boat outside the stock container to prevent cross-contamination.

  • The "Wet" Transfer: If possible, dissolve the solid directly in the weighing vessel using the reaction solvent (e.g., Methanol or DMF) before transferring to the reactor. Transferring a solution is safer than transferring a powder.

Phase B: Reaction Setup
  • Inert Atmosphere: Flush the reaction vessel with Nitrogen/Argon.

    • Reason: While not pyrophoric, the methoxycarbonyl group can hydrolyze in humid air, altering stoichiometry and purity.

  • Temperature Control: Add the sodium salt slowly to the solvent. Exothermic dissolution is possible.

Phase C: Decontamination
  • Solvent Wipe: Clean the balance area with a 10% Sodium Bicarbonate solution followed by water.

    • Reason: Neutralizes potential acidic hydrolysis products.

  • Glove Removal: Use the "Beak Method" (pulling one glove off using the beak of the other) to ensure skin never touches the outer surface.

Visualization: Decision Logic & Workflow

Figure 1: PPE Selection Decision Tree

PPE_Decision_Tree Start Task Assessment IsPowder Is the compound in Solid/Powder Form? Start->IsPowder Quantity Quantity > 10 grams? IsPowder->Quantity Yes LowRisk MODERATE RISK: Solution Handling IsPowder->LowRisk No (Solution) HighRisk HIGH RISK: Aerosol Potential Quantity->HighRisk Yes FumeHood Engineering Control: Certified Fume Hood REQUIRED Quantity->FumeHood No (<10g) HighRisk->FumeHood RespProtection Respiratory: N95 (Min) or PAPR (Recommended) FumeHood->RespProtection GlovesHigh Dermal: Double Nitrile (0.11mm + 0.2mm) RespProtection->GlovesHigh GlovesLow Dermal: Single Nitrile Gloves (0.11mm) LowRisk->GlovesLow Glasses Eyes: Safety Glasses w/ Side Shields GlovesLow->Glasses

Caption: PPE Selection Logic based on physical state and quantity. Note that solid handling triggers significantly higher protection requirements due to aerosolization risks.

Figure 2: Safe Handling Workflow

Handling_Workflow Prep 1. Preparation (Check Airflow/Ionizer) Weigh 2. Weighing (Static Control) Prep->Weigh Don PPE Solubilize 3. Solubilization (In Weighing Boat) Weigh->Solubilize Avoid Dust Transfer 4. Liquid Transfer (To Reactor) Solubilize->Transfer Safer State Waste 5. Waste Disposal (Solid vs Liquid) Transfer->Waste Quench

Caption: Recommended workflow to minimize dust exposure. Solubilizing the compound immediately after weighing reduces the risk of airborne contamination during transfer.

Disposal & Emergency Response

Disposal Protocol
  • Solid Waste: Do not dispose of in general trash. Place in a dedicated container labeled "Solid Hazardous Waste - Pyridine Derivative."

  • Liquid Waste: Collect in "Halogenated Organic Solvent" waste streams.

  • Quenching: If you have reactive residues, quench with a dilute (5%) Sodium Hypochlorite (Bleach) solution to oxidize the pyridine ring, followed by neutralization, before disposal (consult your local EHS officer first as this can be exothermic).

Emergency Spills
  • Evacuate: Leave the immediate area to allow dust to settle (15 mins).

  • Don PPE: Wear N95/P100 respirator and double gloves.

  • Contain: Cover spill with a damp paper towel (to prevent dust) or use a specialized chemical vacuum (HEPA). Do not dry sweep.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for Roxadustat Intermediates. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment (Standard 1910.132). Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Information on Chemicals - Pyridine Derivatives Safety Profiles. Retrieved from [Link]

Disclaimer: This guide is for informational purposes for trained professionals. Always consult the specific Safety Data Sheet (SDS) provided by your supplier before handling.

Sources

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